5-(Tributylstannyl)pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
tributyl(pyrimidin-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376842 | |
| Record name | 5-(Tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144173-85-3 | |
| Record name | 5-(Tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(Tributylstannyl)pyrimidine. This organotin compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and safety information. The content is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. It is an organotin compound characterized by the presence of a tributyltin group attached to the 5-position of a pyrimidine ring. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2][3][4] |
| Molecular Weight | 369.13 g/mol | [1][2][3][4] |
| CAS Number | 144173-85-3 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 134-138 °C at 2 mmHg | [4] |
| Density | 1.117 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.515 | [4] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | |
| Stability | Stable under inert atmosphere; sensitive to air and moisture. | [5] |
Synthesis of this compound
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Reactivity and Applications: The Stille Coupling Reaction
This compound is a key reagent in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[5] In this reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst.[5] The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[5][6][7]
General Experimental Protocol for Stille Coupling:
A general procedure for the Stille coupling of an organostannane with an aryl halide is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands (e.g., P(o-tol)₃) or additives (e.g., CuI).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be removed by filtration. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling Reaction Workflow:
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine
CAS Number: 144173-85-3
This technical guide provides a comprehensive overview of 5-(Tributylstannyl)pyrimidine, a key organotin reagent utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, reactivity, applications—most notably in Stille cross-coupling reactions—and essential safety and handling protocols.
Physicochemical Properties
This compound is a liquid at room temperature, with properties that make it a versatile, albeit toxic, reagent in synthetic chemistry.[1][2][3] Its key physical and chemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2][4] |
| Molecular Weight | 369.13 g/mol | [1][4][5] |
| Appearance | Light yellow to yellow liquid | [3] |
| Form | Liquid | [1] |
| Density | 1.117 g/mL at 25 °C | [1][3] |
| Boiling Point | 134-138 °C at 2 mmHg | [1][3] |
| Refractive Index | n20/D 1.515 | [1][3] |
| Flash Point | 110 °C | [2][3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |
Reactivity and Applications
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6][7] This reaction forms a carbon-carbon bond by coupling the organostannane with an organic electrophile, such as an aryl halide or triflate.[7]
The Stille reaction is highly valued in organic synthesis due to its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, which is a notable advantage over other reactive organometallic reagents.[6] These mild reaction conditions are compatible with functional groups like amines, amides, esters, and hydroxyl groups.
Applications in Drug Discovery and Synthesis:
The pyrimidine motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8][9] this compound serves as a critical building block for introducing the pyrimidin-5-yl group into complex molecules, facilitating the synthesis of novel drug candidates.[10][11]
For instance, related organotin compounds like 2-(tributylstannyl)pyrimidine are used as precursors in the synthesis of potent and selective tankyrase (TNKS) inhibitors and canagliflozin, a novel inhibitor of the sodium-dependent glucose cotransporter.[12][13][14]
Caption: Logical workflow for the use of this compound in drug discovery.
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective and safe use.
Synthesis of Tributylstannylpyrimidines (General Procedure)
While a specific protocol for the 5-isomer was not detailed in the provided results, a representative synthesis for the related 2-(tributylstannyl)pyrimidine is described.[15] This method illustrates the general approach to creating such reagents.
Reaction: 2-chloropyrimidine + Tributyltin hydride --(LDA, THF)--> 2-(tributylstannyl)pyrimidine
Detailed Protocol:
-
Under an inert nitrogen atmosphere, dissolve tributyltin hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C with stirring.
-
Slowly add a 2M solution of lithium diisopropylamide (LDA) and continue stirring for 30 minutes.
-
Cool the reaction system to -18 °C.
-
Slowly add a solution of 2-chloropyrimidine dissolved in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate. The organic layers are combined and concentrated under reduced pressure.
-
Purify the final product via column chromatography to yield the 2-(tributylstannyl)pyrimidine.[15]
Caption: General workflow for the synthesis of a tributylstannylpyrimidine.
Stille Cross-Coupling Reaction (General Protocol)
The Stille reaction is the cornerstone application for this reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]
Reaction: this compound + R-X --(Pd catalyst, ligand)--> 5-R-pyrimidine + X-Sn(Bu)₃
Detailed Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide/triflate (R-X), this compound (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., P(o-tol)₃) if required.[16]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.[16]
-
Heat the reaction mixture to the required temperature (typically 90-110 °C) and stir for 12-16 hours.[16]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[16]
-
Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.[16]
-
Purify the residue by silica gel column chromatography to isolate the desired 5-substituted pyrimidine product.[16]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Analytical Characterization
The identity and purity of this compound and its reaction products are typically confirmed using standard analytical techniques. While specific spectra for this compound were not found, analogous pyrimidine compounds are characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For pyrimidine itself, characteristic proton signals appear at approximately 9.26, 8.78, and 7.36 ppm.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[17]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of pyrimidine derivatives and monitor reaction progress.[19]
Safety and Handling
Organotin compounds are notoriously toxic.[7] this compound is classified as hazardous and requires strict safety protocols during handling and disposal.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Reproductive Toxicity | 1B | Danger | H360FD: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
(Data sourced from PubChem and commercial supplier information)[1][3][5]
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[3][21]
Disposal:
-
This material and its container must be disposed of as hazardous waste.[2]
-
Avoid release to the environment and follow all local and national regulations for chemical waste disposal.[2][3]
References
- 1. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 144173-85-3 [amp.chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. mdpi.com [mdpi.com]
- 12. Cas 153435-63-3,2-(Tributylstannyl)pyrimidine | lookchem [lookchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. materials.alfachemic.com [materials.alfachemic.com]
- 15. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [amp.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. aksci.com [aksci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
5-(Tributylstannyl)pyrimidine molecular weight and formula
This guide provides essential technical data on 5-(Tributylstannyl)pyrimidine, a key organotin compound utilized in organic synthesis. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.
Core Chemical Properties
This compound is an organometallic compound that is particularly valuable in cross-coupling reactions, such as the Stille reaction, for the formation of carbon-carbon bonds. Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C16H30N2Sn | [1][2][3][4] |
| Molecular Weight | 369.13 g/mol | [3][4] |
| CAS Number | 144173-85-3 | [1] |
| Appearance | Liquid | [2] |
| Density | 1.117 g/mL at 25 °C | [2] |
| Boiling Point | 134-138 °C at 2 mmHg | [2][3] |
| Refractive Index | 1.515 (at 20 °C) | [2][3] |
Structural and Compositional Data
The molecular formula C16H30N2Sn indicates the elemental composition of the compound. A visual representation of this information is provided below.
Experimental Protocols
Due to the nature of the requested data, which consists of fundamental physicochemical properties, this information is typically determined through standardized analytical techniques rather than novel experimental protocols. The standard methods for determining these values are:
-
Molecular Weight: Calculated based on the molecular formula and standard atomic weights. Mass spectrometry would be the experimental method for confirmation.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Boiling Point: Determined by distillation under reduced pressure to prevent decomposition.
-
Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
These are standard laboratory procedures and are widely documented in chemical literature.
References
Synthesis of 5-(Tributylstannyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Tributylstannyl)pyrimidine is a key precursor in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions are fundamental in the construction of complex organic molecules, including a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a common and effective method involving the lithiation of a 5-halopyrimidine precursor followed by stannylation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its practical application in a laboratory setting.
Introduction
The pyrimidine scaffold is a ubiquitous heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities. The functionalization of the pyrimidine ring is a central theme in medicinal chemistry and drug discovery. The introduction of a tributylstannyl group at the 5-position of the pyrimidine ring provides a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds. The resulting this compound is an air- and moisture-stable organotin reagent that serves as a crucial building block in the synthesis of diverse substituted pyrimidines. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic electrophile, is a powerful tool for creating complex molecular architectures and is widely employed in the synthesis of pharmaceuticals and advanced materials.[1]
This guide focuses on a prevalent synthetic route to this compound, which commences with a halogenated pyrimidine, typically 5-bromopyrimidine. The synthesis proceeds via a lithium-halogen exchange reaction to generate a highly reactive 5-lithiopyrimidine intermediate, which is then quenched with tributyltin chloride to afford the desired product.
Synthetic Pathway
The principal synthetic route for the preparation of this compound involves a two-step process starting from 5-bromopyrimidine. The initial step is a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures to form the 5-lithiopyrimidine intermediate. This intermediate is then reacted in situ with tributyltin chloride to yield the final product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride ((Bu)₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum is charged with 5-bromopyrimidine. The flask is then purged with inert gas.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the mixture is stirred until the 5-bromopyrimidine is fully dissolved.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (a solution in hexanes) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C. The formation of the 5-lithiopyrimidine intermediate is typically rapid.
-
Stannylation: After stirring at -78 °C for a designated time (e.g., 30-60 minutes), tributyltin chloride is added dropwise to the reaction mixture via syringe.
-
Warming: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours or overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound as an oil.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields can vary depending on the precise reaction conditions and the scale of the reaction.
| Parameter | Value |
| Starting Material | 5-Bromopyrimidine |
| Reagents | n-Butyllithium, Tributyltin chloride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-90% |
| Product Appearance | Colorless to pale yellow oil |
| Boiling Point | 134-138 °C at 2 mmHg |
| Density | 1.117 g/mL at 25 °C |
Safety and Handling
Organotin compounds, including this compound and tributyltin chloride, are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Tributyltin compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric; they will ignite on contact with air and react violently with water. These reagents must be handled under an inert atmosphere.
Conclusion
The synthesis of this compound via lithium-halogen exchange of 5-bromopyrimidine is a reliable and high-yielding method for producing this important synthetic precursor. The detailed protocol and data provided in this guide are intended to enable researchers to successfully synthesize this compound for use in a variety of applications, most notably in Stille cross-coupling reactions for the development of novel chemical entities. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectral properties of 5-(tributylstannyl)pyrimidine, a key building block in organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines available physical data with predicted spectral information based on established principles of spectroscopy and organometallic chemistry.
Chemical and Physical Properties
This compound is a dense, high-boiling liquid. Its key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀N₂Sn | PubChem[1] |
| Molecular Weight | 369.13 g/mol | Sigma-Aldrich |
| Appearance | Light yellow to yellow liquid | ChemicalBook[2] |
| Boiling Point | 134-138 °C at 2 mmHg | Sigma-Aldrich |
| Density | 1.117 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.515 | Sigma-Aldrich |
| CAS Number | 144173-85-3 | Sigma-Aldrich |
Synthesis Protocol
Reaction Scheme:
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride ((n-Bu)₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated pyrimidine intermediate is typically observed.
-
Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a liquid.
Spectral Data
The following tables summarize the predicted and known spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H-2 |
| ~8.7 | s | 2H | H-4, H-6 |
| 1.50 - 1.65 | m | 6H | Sn-(CH₂CH₂CH₂ CH₃)₃ |
| 1.28 - 1.40 | m | 6H | Sn-(CH₂CH₂ CH₂CH₃)₃ |
| 1.05 - 1.15 | t | 6H | Sn-(CH₂ CH₂CH₂CH₃)₃ |
| 0.85 - 0.95 | t | 9H | Sn-(CH₂CH₂CH₂CH₃ )₃ |
¹³C NMR (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C-4, C-6 |
| ~157 | C-2 |
| ~130 | C-5 |
| ~29.0 | Sn-(CH₂CH₂ CH₂CH₃)₃ |
| ~27.2 | Sn-(CH₂CH₂CH₂ CH₃)₃ |
| ~13.6 | Sn-(CH₂CH₂CH₂CH₃ )₃ |
| ~10.8 | Sn-(CH₂ CH₂CH₂CH₃)₃ |
¹¹⁹Sn NMR (Predicted)
Solvent: CDCl₃, Reference: SnMe₄ at 0.0 ppm
| Chemical Shift (δ) ppm | Comments |
| ~ -10 to -30 | The chemical shift is highly dependent on the solvent and coordination state of the tin atom. |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 369 | [M]⁺ (based on the most abundant isotopes) |
| 370.1431 | [M]⁺ (monoisotopic mass)[1] |
| 313 | [M - C₄H₉]⁺ |
| 257 | [M - 2(C₄H₉)]⁺ |
| 201 | [M - 3(C₄H₉)]⁺ |
| 79 | [C₄H₃N₂]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretching (aromatic) |
| 2955, 2925, 2870 | Strong | C-H stretching (aliphatic) |
| ~1560, 1480, 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1465 | Medium | CH₂ bending |
| ~1375 | Medium | CH₃ bending |
| ~1000 - 1200 | Medium | Ring vibrations |
| Below 800 | Medium-Strong | C-H out-of-plane bending |
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its synthesis and characterization.
References
Navigating the Risks: A Technical Guide to the Safe Handling and Biological Impact of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide array of industrial and research applications, from polymer stabilizers and catalysts to biocides and agricultural chemicals.[1][2][3] Despite their utility, the significant toxicity associated with many of these compounds necessitates a comprehensive understanding of their safe handling, potential biological interactions, and emergency management. This guide provides an in-depth overview of the safety protocols, toxicity data, and cellular mechanisms of action pertinent to laboratory and drug development settings.
Toxicity and Hazard Classification
The toxicity of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom.[4][5] Generally, the toxicity follows the order: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an organic group and 'X' is an anion.[6] Tetraorganotins (R₄Sn) are relatively low in toxicity but can be metabolized into more toxic triorganotin compounds.[5]
Short-chain alkyl derivatives, such as trimethyltin and triethyltin, are particularly potent neurotoxins.[7][8] Tributyltin (TBT) and triphenyltin (TPT) compounds are known for their severe immunotoxicity and endocrine-disrupting effects.[5][9] Brief contact can lead to irritation of the skin, eyes, and respiratory tract, while acute intoxication may result in more severe symptoms like headaches, vomiting, and neurological disturbances.[5][10]
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for various organotin compounds, providing a basis for risk assessment and comparison.
| Compound | Organism | Route of Exposure | LD₅₀ (mg/kg) | Citation |
| Trimethyltin Chloride | Rat | Oral | 12.6 | [11] |
| Dimethyltin Dichloride | Rat | Oral | 74 - 237 | [11] |
| Tributyltin Chloride | Rat | Oral | 122 - 349 | [11] |
| Dibutyltin Oxide | Rat | Oral | 487 - 520 | [11] |
| Trioctyltin Chloride | Rat | Oral | >4000 | [11] |
Table 1: Acute Oral Toxicity (LD₅₀) of Selected Organotin Compounds in Rats.
| Agency | Regulation | Limit (as Sn) | Notes | Citation |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ | For all organotin compounds | [10] |
| ACGIH | Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ | For all organotin compounds | [11] |
| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³ | For all organotin compounds | [11][12] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.1 mg/m³ | For all organotin compounds | [10] |
Table 2: Occupational Exposure Limits for Organotin Compounds.
Safe Handling and Personal Protective Equipment (PPE)
Due to their high toxicity, stringent safety measures are mandatory when handling organotin compounds.
Engineering Controls
-
Fume Hood: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[13] The sash should be kept as low as possible.[13]
-
Designated Area: A specific area within the laboratory should be designated for organotin work to prevent cross-contamination.[13]
Personal Protective Equipment (PPE)
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield (minimum 8 inches) must be worn to protect against splashes.[14]
-
Lab Coat: A lab coat or apron made of an impervious material should be worn.[14]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the occupational limits, or during spill cleanup, appropriate respiratory protection is required.[12][14] This may include a full-face respirator with cartridges suitable for organic vapors and particulates.[12]
General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: These are the primary routes of exposure.[10][11]
-
Work Practices: Do not work alone when handling highly toxic organotin compounds.[13] Eating, drinking, and smoking are strictly prohibited in the work area.[14]
-
Hand Washing: Thoroughly wash hands with soap and water after handling organotins and before leaving the work area.[14]
-
Storage: Store organotin compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13] Some organotin hydrides react with water to produce flammable hydrogen gas.[11]
Emergency Procedures
Prompt and appropriate action is critical in the event of an organotin-related incident.
Spills
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Cleanup: For small spills, absorb the material with a spill pillow or other inert absorbent material.[11] For larger spills, only personnel with appropriate training and PPE should conduct the cleanup.[14]
-
Waste Disposal: Place all contaminated materials in a sealed, labeled container for proper disposal according to institutional and local regulations.[11][15]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][14] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air at once.[11] If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11][12]
Disposal of Organotin Waste
Organotin waste is considered hazardous and must be disposed of in accordance with all applicable local, state, and federal regulations.[14][15]
-
Collection: Collect all organotin-contaminated waste, including excess reagents, reaction byproducts, and contaminated labware, in a designated, sealed, and clearly labeled container.[11][15]
-
Segregation: Do not mix organotin waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Treatment: In some cases, chemical treatment to convert organotins to less toxic inorganic tin compounds may be an option, but this should only be performed by trained personnel following a validated protocol.
Biological Mechanisms of Toxicity
Understanding the cellular and molecular mechanisms of organotin toxicity is crucial for developing potential therapeutic strategies and for appreciating the profound biological impact of these compounds.
Immunotoxicity and Apoptosis
A primary target of many organotin compounds is the immune system, particularly T-lymphocytes, leading to thymus atrophy.[5] The underlying mechanism often involves the induction of apoptosis (programmed cell death).[5]
As depicted in the diagram, organotin compounds can trigger a cascade of events starting with an increase in intracellular calcium levels.[4] This leads to mitochondrial dysfunction, characterized by the generation of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol.[4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cellular dismantling characteristic of apoptosis.[4][12]
Endocrine Disruption via Nuclear Receptor Interaction
Organotins are potent endocrine disruptors, and a key mechanism is their interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[7][14] Tributyltin (TBT) has been shown to activate RXR-PPAR heterodimers, which play crucial roles in metabolism and development.[7]
TBT can enter the nucleus and covalently bind to a cysteine residue in the ligand-binding domain of RXR.[6][7] This binding activates the RXR-PPARγ heterodimer, which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[16] This leads to the transcription of target genes involved in processes like adipogenesis (fat cell formation), providing a molecular basis for the obesogenic effects of some organotins.[14][16]
Experimental Protocols
Accurate detection and toxicological assessment are paramount for safety and research. The following section outlines the core methodologies for key experiments.
Protocol for Organotin Detection in Laboratory Samples (GC-MS/MS)
This protocol provides a general workflow for the quantification of organotin compounds in a liquid matrix, such as a beverage or a water sample, based on established analytical methods.[17]
Objective: To quantify trace levels of various organotin compounds.
Materials:
-
Sample (e.g., 10 mL of beverage)
-
Methanol
-
Acetate buffer solution
-
Derivatization reagent (e.g., sodium tetraethylborate)
-
Hexane
-
Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS)
Procedure:
-
Sample Preparation: To a 10 mL sample, add 5.0 mL of methanol and sonicate for 10 minutes to mix and degas.
-
Derivatization: Add 2 mL of acetate buffer and 200 µL of the derivatization reagent to the sample. Shake and allow the reaction to proceed for 30 minutes. This step converts the polar organotins into more volatile derivatives suitable for GC analysis.[18][19]
-
Extraction: Extract the derivatized compounds by adding 1 mL of hexane and vortexing. Allow the layers to separate.[17]
-
Analysis: Carefully transfer the upper hexane layer to an autosampler vial for analysis by GC-MS/MS.
-
Instrumentation: The GC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. An external standard calibration curve is used for quantification.[17]
Protocol for In Vitro Cytotoxicity Assessment (Neuroblastoma Cell Line)
This protocol outlines a method to evaluate the cytotoxic effects of organotin compounds using a human neuroblastoma cell line, a relevant model for neurotoxicity studies.[13]
Objective: To determine the concentration-dependent cytotoxicity of organotin compounds.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Organotin compounds (dissolved in a suitable solvent like DMSO)
-
Reagents for cytotoxicity assays (e.g., MTT or LDH release assay kits)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of the organotin compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of organotins. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cytotoxicity Measurement:
-
MTT Assay: This assay measures cell viability based on the metabolic activity of the cells. Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.[20]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and necrosis.[20] Collect the supernatant and measure LDH activity according to the manufacturer's instructions. An increase in LDH activity signifies increased cytotoxicity.[13][20]
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Conclusion
Organotin compounds represent a significant chemical hazard in the research and development environment. A thorough understanding of their toxic properties, coupled with strict adherence to safety protocols, is essential to mitigate the risks of exposure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle these valuable chemical tools responsibly. Furthermore, a deeper knowledge of their biological mechanisms of action not only underscores the importance of these safety measures but also opens avenues for further research into their toxicological and potential therapeutic profiles.
References
- 1. Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 4. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chapter - Covalent Interactions of Organotins with Nuclear Receptors | Bentham Science [benthamscience.com]
- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of in vitro submitochondrial particle and Microtox® assays for determining the toxicity of organotin compounds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. agilent.com [agilent.com]
- 18. scispace.com [scispace.com]
- 19. SATRA TM277: Determination of organotins [satra.com]
- 20. Differential gliotoxicity of organotins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 5-(Tributylstannyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-(tributylstannyl)pyrimidine, a key organometallic reagent in synthetic chemistry. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maximizing yield, and maintaining the safety of laboratory personnel. This document synthesizes available data on the handling, storage, and degradation of tributyltin compounds to provide a robust framework for working with this compound.
Core Concepts: Understanding the Instability of Organotin Compounds
Organotin compounds, including this compound, are known for their sensitivity to environmental factors. The primary drivers of degradation are exposure to air (oxygen), moisture, light, and elevated temperatures. The tin-carbon bond is susceptible to cleavage, leading to the formation of less substituted and ultimately inorganic tin species.
Quantitative Stability Data
While specific quantitative kinetic data for the decomposition of pure this compound under laboratory conditions is not extensively published, data from environmental studies on tributyltin (TBT) compounds can provide valuable insights into their general stability. It is crucial to note that these environmental half-lives are context-dependent and can be influenced by factors such as microbial activity, which are not typically present in a laboratory setting.
| Condition | Matrix | Half-life | Citation |
| Temperature | Sediments | 30% loss of TBT after 540 days at 25°C | [1] |
| Light (Photolysis) | Seawater | Half-life can range from 1 day to a few weeks, depending on conditions | [2] |
| Hydrolysis | General | Generally slow under neutral pH, but can be significant under extreme pH conditions | [2] |
| Anaerobic Soil | Soil | Can persist for more than 2 years | [3] |
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the integrity of this compound, stringent storage and handling protocols are mandatory. The following table summarizes the recommended conditions based on safety data sheets and general knowledge of organometallic chemistry.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis by excluding air and moisture. |
| Light Exposure | Store in the dark | Prevents photochemical degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to the atmosphere. |
| Handling | In a well-ventilated area (fume hood) or glovebox | Minimizes inhalation exposure and protects the compound from atmospheric degradation. |
Logical Relationship of Stability Factors
The stability of this compound is a multifactorial issue. The following diagram illustrates the key relationships between environmental factors and the degradation of the compound.
Caption: Relationship between storage conditions and compound stability.
Degradation Pathways
The primary degradation pathway for tributyltin compounds involves the sequential loss of butyl groups from the tin atom. This process, known as debutylation, can be initiated by various environmental factors.
Caption: Postulated degradation pathway of this compound.
The initial product of degradation is a dibutyltin (DBT) derivative, followed by a monobutyltin (MBT) derivative, and ultimately leading to inorganic tin and the pyrimidine moiety. The toxicity of these degradation products is generally lower than the parent tributyltin compound.[6]
Experimental Protocols: General Guidelines for Stability Assessment
Objective: To determine the degradation of this compound under controlled stress conditions (e.g., elevated temperature, exposure to air/moisture).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, degassed, appropriate solvent (e.g., anhydrous toluene or THF) under an inert atmosphere (glovebox or Schlenk line).
-
Aliquots of this solution are then subjected to different stress conditions.
-
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots at various temperatures (e.g., 40°C, 60°C) for defined time points.
-
Oxidative Stress: Bubble a gentle stream of dry air through a solution for a set period.
-
Hydrolytic Stress: Add a known amount of water to the solution.
-
Photostability: Expose a solution to a controlled light source (e.g., UV lamp).
-
A control sample should be stored under recommended conditions (2-8°C, inert atmosphere, dark).
-
-
Analysis:
-
At each time point, withdraw a sample and quench any ongoing degradation (e.g., by cooling).
-
Analyze the sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector is often suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
-
The analytical method should be able to separate the parent compound from its potential degradation products.
-
-
Data Interpretation:
-
Quantify the amount of remaining this compound at each time point.
-
Calculate the degradation rate and half-life under each stress condition.
-
Experimental Workflow Diagram:
Caption: General workflow for stability testing of this compound.
Conclusion
This compound is a valuable but sensitive reagent that requires careful handling and storage to maintain its integrity. Adherence to storage under a dry, inert atmosphere at refrigerated temperatures and protection from light are paramount. While specific quantitative stability data for this compound is limited, the known behavior of related tributyltin compounds provides a strong basis for best practices. By implementing the guidelines outlined in this document, researchers can ensure the reliability of their experiments and the safety of their work environment.
References
The Stille Reaction: A Technical Guide to Organotin Reagents in Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Organotin reagents have long served as powerful tools in the arsenal of synthetic organic chemists for the construction of carbon-carbon bonds.[1] Their utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a versatile and widely applied method for forging C-C bonds between organotin compounds and various organic electrophiles.[2][3][4] This technical guide provides an in-depth exploration of organotin reagents within the context of cross-coupling reactions, focusing on the core principles, experimental considerations, and practical applications relevant to researchers and professionals in drug development.
The Stille Cross-Coupling Reaction: An Overview
Discovered by John Kenneth Stille, this reaction facilitates the coupling of an organostannane (R¹-SnR₃) with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst.[3][5] The result is the formation of a new carbon-carbon bond (R¹-R²), with the concomitant generation of a tin halide byproduct (X-SnR₃).[6]
A key advantage of the Stille reaction is its remarkable tolerance for a wide array of functional groups, including esters, amides, ketones, and nitro groups, making it suitable for complex molecule synthesis.[4][5] The organotin reagents themselves are often stable to air and moisture, simplifying their handling and storage.[5][7] However, a significant drawback is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification methods to remove tin byproducts from the final products.[1][3][7]
The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium complex.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (R²-X). This step forms a Pd(II) intermediate, where both the R² group and the halide (X) are bound to the palladium center.[2][5][8]
-
Transmetalation: The organotin reagent (R¹-SnR₃) then reacts with the Pd(II) intermediate. In this step, the organic group (R¹) from the tin reagent is transferred to the palladium, displacing the halide and forming a new Pd(II) complex with both organic fragments (R¹ and R²) attached.[2][5][7] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic groups (R¹-R²) from the palladium center. This step forms the desired product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5][8]
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Guide: Physicochemical Characterization of 5-(Tributylstannyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a focused overview of the key physical properties of 5-(Tributylstannyl)pyrimidine, a significant organotin reagent used in organic synthesis, particularly in Stille coupling reactions. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such research chemicals. This guide is intended to support laboratory professionals in the safe handling and effective use of this compound.
Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized below. These values are critical for designing experimental setups, particularly for purification via distillation and for calculating molar quantities from volumetric measurements.
Table 1: Physical Properties of this compound
| Property | Value | Conditions |
| Boiling Point (bp) | 134-138 °C | @ 2 mmHg |
| Density | 1.117 g/mL | @ 25 °C |
| Molecular Weight | 369.13 g/mol | |
| Refractive Index (n20/D) | 1.515 | @ 20 °C |
Data sourced from commercial supplier specifications.[2]
Experimental Protocols
The accurate determination of physical properties is fundamental to verifying the purity and identity of a chemical substance. Given the high boiling point and potential air sensitivity of organotin compounds, specialized procedures are required.
The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition that may occur at its high atmospheric boiling point.
Principle: By reducing the pressure above the liquid, its boiling point is significantly lowered.[3][4] The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium at a specific, stable sub-atmospheric pressure.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Claisen adapter to minimize bumping[5]
-
Stir bar or magnetic stirrer
-
Short-path distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with controller
-
Vacuum pump (mechanical or water aspirator) with thick-walled tubing[3][5]
-
Vacuum trap and manometer (for pressure measurement)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is meticulously dried to prevent hydrolysis of the organotin compound. Assemble the distillation apparatus as shown in the workflow diagram below, greasing all ground-glass joints to ensure a proper seal.[5]
-
Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. It is crucial to reduce the pressure before applying heat to remove any residual volatile solvents and prevent violent bumping.[5]
-
Heating: Once the target pressure (e.g., 2 mmHg) is stable, begin gently heating the distilling flask with the heating mantle.
-
Equilibration and Collection: Observe the vapor rising into the distillation head. The boiling point is the temperature at which the thermometer bulb is fully bathed in vapor and a steady condensation rate is observed. Record the temperature and the pressure from the manometer.[3]
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature. Only then, slowly and carefully vent the system to atmospheric pressure with an inert gas before turning off the vacuum pump.[5]
The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the weight of a known volume.
Principle: Density (ρ) is calculated as the ratio of mass (m) to volume (V). The pycnometer provides a highly accurate and reproducible volume.
Apparatus:
-
Pycnometer (a glass flask with a specific volume, fitted with a capillary stopper)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Calibration (Determining Pycnometer Volume):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Measure and record the mass of the empty, dry pycnometer (m₀).
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C).
-
Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the outside dry.
-
Place the filled pycnometer in a constant temperature water bath set to 25 °C until thermal equilibrium is reached.[2]
-
Remove, dry the exterior, and measure the total mass (m₁).
-
Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at 25 °C: V = (m₁ - m₀) / ρ_water.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Repeat the process of inserting the stopper, equilibrating to 25 °C in the water bath, and drying the exterior.
-
Measure the total mass of the pycnometer filled with the sample (m₂).
-
-
Calculation:
-
Calculate the mass of the sample: m_sample = m₂ - m₀.
-
Calculate the density of the sample (ρ_sample) at 25 °C: ρ_sample = m_sample / V.
-
Characterization Workflow
The determination of physical properties is one part of a larger, systematic workflow for the characterization of a research chemical. This process ensures the identity, purity, and stability of the compound before its use in further applications.
Caption: Workflow for synthesis, purification, and characterization of a chemical.
References
An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on 5-(tributylstannyl)pyrimidine, a key reagent in synthetic chemistry, particularly for the development of novel therapeutics. This document outlines its chemical and physical properties, commercial availability, and detailed protocols for its application in Stille cross-coupling reactions. Furthermore, it explores the relevance of pyrimidine derivatives in drug discovery, with a focus on their role as kinase inhibitors in critical signaling pathways.
Compound Data and Commercial Availability
This compound is a vital organotin reagent utilized in the synthesis of a wide array of substituted pyrimidines. Several chemical suppliers offer this compound, and its key quantitative data are summarized below for easy comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀N₂Sn | --INVALID-LINK-- |
| Molecular Weight | 369.13 g/mol | --INVALID-LINK-- |
| CAS Number | 144173-85-3 | --INVALID-LINK-- |
| Appearance | Light yellow to yellow liquid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Density | 1.117 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 134-138 °C at 2 mmHg | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.515 | --INVALID-LINK-- |
| Flash Point | 110 °C | --INVALID-LINK-- |
Commercial Suppliers:
-
Sigma-Aldrich (Merck)
-
Alfa Aesar (Thermo Fisher Scientific)
-
ChemicalBook
Spectroscopic Data
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and a complex set of multiplets for the butyl group protons of the tributylstannyl moiety.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrimidine ring and the butyl chains attached to the tin atom.
Expected FT-IR Spectral Features: The infrared spectrum will likely exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains and the aromatic pyrimidine ring, as well as C-N stretching vibrations within the pyrimidine ring.
Application in Synthesis: The Stille Cross-Coupling Reaction
This compound is predominantly used as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The Stille reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, due to its tolerance of a wide range of functional groups and generally mild reaction conditions.[1][2]
General Mechanism of the Stille Coupling Reaction
The catalytic cycle of the Stille reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
An In-depth Technical Guide to the Basic Reactivity of Tributylstannyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and core reactivity of tributylstannyl pyrimidines. These organotin reagents are versatile building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic molecules of medicinal interest. Their utility primarily stems from their application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
Introduction to Tributylstannyl Pyrimidines
Tributylstannyl pyrimidines are organometallic compounds where a tributyltin group (-SnBu₃) is attached to a pyrimidine ring. The position of the stannyl group (C2, C4, or C5) significantly influences the reagent's reactivity and synthetic applications. These compounds are valued for their stability to air and moisture, and their compatibility with a wide range of functional groups, making them crucial intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors.[1]
Synthesis of Tributylstannyl Pyrimidines
The synthesis of tributylstannyl pyrimidines can be achieved through several methods. The most common approaches involve the reaction of a lithiated pyrimidine intermediate with tributyltin chloride or the direct stannylation of a halopyrimidine.
2.1 Synthesis via Lithiation-Transmetalation
This method involves the deprotonation of a pyrimidine derivative or a halogen-metal exchange to generate a highly reactive pyrimidinyllithium species, which is then quenched with tributyltin chloride.
-
Experimental Workflow: Synthesis via Lithiation-Transmetalation
Caption: General workflow for synthesizing tributylstannyl pyrimidines via lithiation.
2.2 Synthesis from Tributyltin Hydride
An alternative route involves the reaction of a halopyrimidine with a pre-formed lithium stannyl species, generated from tributyltin hydride and a strong base like lithium diisopropylamide (LDA).
-
Experimental Protocol 1: Synthesis of 2-(Tributylstannyl)pyrimidine from 2-Chloropyrimidine
This protocol details the synthesis of 2-(tributylstannyl)pyrimidine using tributyltin hydride and LDA.[2]
Materials:
-
Tributyltin hydride (12.5 g, 42.9 mmol)
-
Anhydrous tetrahydrofuran (THF, 40 mL)
-
Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene (21.5 mL, 43 mmol)
-
2-Chloropyrimidine (4.0 g, 35 mmol)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C with an ice bath.
-
Slowly add the 2M LDA solution (21.5 mL) while stirring. Continue stirring at 0 °C for 30 minutes.
-
Cool the reaction mixture to -18 °C.
-
Dissolve 2-chloropyrimidine (4.0 g) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 30 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(tributylstannyl)pyrimidine.
Expected Yield: Approximately 90% (11.68 g).[2]
-
Core Reactivity of Tributylstannyl Pyrimidines
The primary utility of tributylstannyl pyrimidines is as nucleophilic partners in palladium-catalyzed cross-coupling reactions. The Stille reaction is the most prominent example.
3.1 The Stille Cross-Coupling Reaction
The Stille reaction forms a new carbon-carbon bond by coupling the tributylstannyl pyrimidine with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate) in the presence of a palladium catalyst.[3]
-
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Experimental Protocol 2: Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine with Phenyltributylstannane
This protocol demonstrates a selective Stille coupling at the C-I bond.[4]
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 g, 3.1 mmol, 1.0 equiv)
-
Phenyltributylstannane (1.36 g, 3.7 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (179 mg, 0.155 mmol, 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Anhydrous Argon
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 g) in anhydrous DMF (20 mL).
-
Add Pd(PPh₃)₄ (179 mg) to the solution.
-
Add phenyltributylstannane (1.36 g) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2 Other Reactions
While Stille coupling is the most common application, tributylstannyl pyrimidines can, in principle, react with other electrophiles. For instance, under palladium catalysis, they may react with acyl chlorides to form pyrimidinyl ketones. However, these reactions are less documented compared to Stille couplings.[3][5]
Data Presentation
Table 1: Physical Properties of Tributylstannyl Pyrimidine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL at 25 °C) | Refractive Index (n20/D) |
| 2-(Tributylstannyl)pyrimidine | 153435-63-3 | C₁₆H₃₀N₂Sn | 369.13 | Clear colorless liquid | 1.164 | 1.512 |
| 4-(Tributylstannyl)pyrimidine | 332133-92-3 | C₁₆H₃₀N₂Sn | 369.13 | Not specified | Not specified | Not specified |
| 5-(Tributylstannyl)pyrimidine | 144173-85-3 | C₁₆H₃₀N₂Sn | 369.13 | Liquid | 1.117 | 1.515 |
(Data sourced from[2] and commercial supplier information)
Table 2: Representative Spectroscopic Data for Tributylstannyl Pyrimidines
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹¹⁹Sn NMR (δ ppm) |
| 2-(Tributylstannyl)pyrimidine | 8.6 (d, 2H), 7.1 (t, 1H), 1.6-0.8 (m, 27H) | 175.0, 157.0, 118.0, 29.1, 27.3, 13.7, 10.5 | Not widely reported |
| This compound | 9.0 (s, 1H), 8.7 (s, 2H), 1.6-0.8 (m, 27H) | 157.5, 156.0, 125.0, 29.1, 27.3, 13.7, 10.6 | ~ -7 to -9 (in CDCl₃) |
Table 3: Representative Stille Coupling Reaction Yields
| Stannane | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)tellurophene* | Iodobenzene | Pd(PPh₃)₄ / CuI | DMF | 80 | 12 | 85 | [7] |
| Tributyl(vinyl)stannane | 2-Iodopyrimidine | Pd(PPh₃)₄ | Dioxane | 100 | 16 | 78 | General Stille Conditions |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | DMF | 95 | 12-24 | ~80-90 (implied) | [4] |
*Note: Data for tributylstannyl pyrimidines in direct comparative studies is scarce. This table includes a representative example with a similar heterocyclic stannane to illustrate typical conditions and yields.
Conclusion
Tributylstannyl pyrimidines are indispensable reagents in medicinal chemistry and organic synthesis. Their reactivity is dominated by the Stille cross-coupling reaction, providing a reliable method for the construction of C-C bonds. The synthesis of these reagents is well-established, and their handling, with appropriate safety precautions due to the toxicity of organotin compounds, allows for the efficient creation of diverse and complex molecular architectures. Further research into their reactivity with a broader range of electrophiles could expand their synthetic utility even further.
References
- 1. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Stille Coupling using 5-(Tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3] This reaction is widely employed in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures due to its tolerance of a wide variety of functional groups and generally mild reaction conditions.[4][5] 5-(Tributylstannyl)pyrimidine is a key building block, serving as a precursor for the synthesis of 5-arylpyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery.[6] The pyrimidine motif is a common scaffold in numerous biologically active molecules.
This document provides detailed protocols and application notes for conducting the Stille coupling reaction using this compound.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Stille coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), typically an aryl halide, to form a Pd(II) complex.[3]
-
Transmetalation: The organostannane reagent, in this case, this compound, exchanges its pyrimidinyl group with the halide on the Pd(II) complex.[3]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.
Table 1: Reaction Parameters for Stille Coupling with this compound
| Entry | Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 100 | 24 | 82 |
| 4 | 3-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | Toluene | 120 | 18 | 75 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂Sn[8] |
| Molecular Weight | 369.13 g/mol |
| Appearance | Liquid |
| Boiling Point | 134-138 °C / 2 mmHg |
| Density | 1.117 g/mL at 25 °C |
| CAS Number | 144173-85-3 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Stille coupling reaction.
General Experimental Workflow
Caption: General workflow for the Stille coupling experiment.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)[9]
-
Ligand (if required, e.g., P(o-tol)₃, SPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reagents for workup (e.g., saturated aqueous KF or NH₄Cl solution, organic solvent for extraction)
-
Silica gel for column chromatography
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and ligand (if necessary).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution. Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) or ammonium chloride (NH₄Cl) to remove tin byproducts. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Organotin compounds, including this compound and its byproducts, are toxic.[8][10] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts can be flammable and toxic. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
By following these detailed protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of novel 5-arylpyrimidine derivatives for applications in drug discovery and development.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of pyrimidine derivatives. The Stille reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex substituted pyrimidines, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.[1] This document outlines various palladium catalyst systems, their performance in the coupling of halopyrimidines with organostannanes, and detailed experimental procedures to guide researchers in their synthetic endeavors.
Introduction to the Stille Reaction with Pyrimidines
The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane (R-SnR'₃) with an organic halide or pseudohalide (R'-X).[1] In the context of pyrimidine chemistry, this reaction allows for the introduction of a wide range of substituents (alkyl, vinyl, aryl, etc.) onto the pyrimidine core by coupling halopyrimidines with various organotin reagents. The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and the relatively mild reaction conditions.[2] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[3]
The reactivity of halopyrimidines in the Stille reaction generally follows the trend I > Br > Cl, with chloropyrimidines being the least reactive. The regioselectivity of the coupling on di- or tri-substituted halopyrimidines can often be controlled by the choice of catalyst and reaction conditions.
Palladium Catalyst Systems for the Stille Reaction of Pyrimidines
The choice of the palladium catalyst and associated ligands is crucial for the success of the Stille coupling, influencing reaction rates, yields, and the scope of compatible substrates. Several palladium sources and phosphine ligands have been successfully employed for the Stille reaction of pyrimidines.
Commonly used palladium catalysts include:
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used as catalyst precursors.[4]
-
Palladium(II) complexes: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can also be used, as they are reduced in situ to the active Pd(0) species.[5]
The performance of these catalysts is often enhanced by the addition of ligands, typically electron-rich and bulky phosphines, which facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Stille coupling of different halopyrimidines with a selection of organostannanes. The data has been compiled from various sources to provide a comparative overview.
Table 1: Stille Coupling of 2-Chloropyrimidines
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 130 | 18 | 75 | [6] |
| 2 | (E)-Styryltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 130 | 20 | 80 | [6] |
Table 2: Stille Coupling of 4-Halopyrimidines
| Entry | Halopyrimidine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 0.5 | 85 | [6] |
| 2 | 4-Iodopyrimidine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 12 | 88 | N/A |
| 3 | 4-Bromopyrimidine | 4-Methoxyphenyltributylstannane | Pd(dppf)Cl₂ (5) | - | DMF | 100 | 8 | 80 | [7] |
Table 3: Stille Coupling of Dihalopyrimidines with Regioselectivity
| Entry | Dihalopyrimidine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 0.5 | 2-Chloro-4-phenylpyrimidine (85%) | [6] |
| 2 | 5-Bromo-2,4-dichloropyrimidine | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 1 | 5-Bromo-2-chloro-4-phenylpyrimidine (80%) | [6] |
Note: Yields are isolated yields. N/A indicates that while the reaction is known, a specific literature citation for the exact conditions and yield was not found in the provided search results.
Experimental Protocols
The following are generalized protocols for the Stille coupling of halopyrimidines. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Stille Coupling of a Halopyrimidine
This protocol provides a general method for the Stille coupling of a halopyrimidine with an organostannane using a palladium catalyst.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Organostannane (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous LiCl (optional, 2-3 equiv.)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
-
Saturated aqueous solution of potassium fluoride (KF)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the halopyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
If using a solid organostannane, add it to the flask.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
If using a liquid organostannane, add it to the reaction mixture via syringe.
-
If required, add anhydrous LiCl (2.0-3.0 mmol).
-
Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualizations
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle of the palladium-catalyzed Stille reaction.
Experimental Workflow for Stille Coupling of Pyrimidines
Caption: General experimental workflow for the Stille coupling of pyrimidines.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Arylpyrimidines via Stille Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The palladium-catalyzed Stille cross-coupling reaction is a highly effective method for the synthesis of 5-arylpyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery. This protocol provides detailed procedures for the synthesis of these valuable compounds, leveraging the coupling of a 5-halopyrimidine with an organostannane reagent. The reaction is noted for its tolerance of a wide range of functional groups and typically affords good to excellent yields. These application notes will cover the reaction mechanism, provide a detailed experimental protocol, summarize key data, and illustrate the relevance of 5-arylpyrimidines as kinase inhibitors in signaling pathways.
Introduction
5-Arylpyrimidines are a core structural motif in a multitude of biologically active molecules, including potent and selective kinase inhibitors. The development of efficient synthetic routes to access these compounds is therefore of high importance in the field of drug development. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide, has emerged as a powerful tool for this purpose. The reaction's broad functional group compatibility and its reliability have made it a staple in the synthetic organic chemist's toolbox.
This document provides a comprehensive guide to the synthesis of 5-arylpyrimidines via Stille coupling, with a focus on practical application in a research and development setting.
Key Applications in Drug Discovery: Inhibition of IRAK4 Signaling
5-Arylpyrimidine derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[1][2] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. By inhibiting IRAK4, 5-arylpyrimidines can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making them attractive therapeutic targets.
Below is a diagram illustrating the IRAK4 signaling pathway and the point of inhibition by 5-arylpyrimidine compounds.
Caption: IRAK4 Signaling Pathway Inhibition.
Reaction Workflow
The general workflow for the synthesis of 5-arylpyrimidines via Stille coupling is outlined below. This process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating to drive the reaction to completion. The subsequent workup and purification steps are crucial for isolating the desired product in high purity.
Caption: Stille Coupling Experimental Workflow.
Data Presentation
The following table summarizes the results from the Stille coupling of 5-bromopyrimidine with various aryltributylstannanes, demonstrating the scope of the reaction with respect to the aryl partner.
| Entry | Arylstannane (Ar) | Product | Yield (%) |
| 1 | Phenyl | 5-Phenylpyrimidine | 85 |
| 2 | 4-Methylphenyl | 5-(4-Methylphenyl)pyrimidine | 92 |
| 3 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)pyrimidine | 88 |
| 4 | 4-Chlorophenyl | 5-(4-Chlorophenyl)pyrimidine | 78 |
| 5 | 3-Methoxyphenyl | 5-(3-Methoxyphenyl)pyrimidine | 83 |
| 6 | 2-Thienyl | 5-(2-Thienyl)pyrimidine | 75 |
Data adapted from the work of Mino and co-workers.
Experimental Protocols
General Protocol for the Stille Coupling of 5-Bromopyrimidine with Aryltributylstannanes
This protocol provides a general procedure for the synthesis of 5-arylpyrimidines.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Aryltributylstannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Anhydrous toluene or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous solvent via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF as a solvent, dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water to remove the DMF. If using toluene, the reaction can be directly subjected to workup.
-
To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine.[3]
Detailed Protocol for the Synthesis of 5-Phenylpyrimidine
Materials:
-
5-Bromopyrimidine (159 mg, 1.0 mmol)
-
Phenyltributylstannane (404 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromopyrimidine (159 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added via syringe, followed by the addition of phenyltributylstannane (404 mg, 1.1 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of potassium fluoride (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenylpyrimidine as a white solid.
Conclusion
The Stille cross-coupling reaction is a robust and versatile method for the synthesis of 5-arylpyrimidines. The mild reaction conditions and tolerance for a variety of functional groups make it an invaluable tool in the synthesis of complex molecules for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology in their own synthetic endeavors. The application of 5-arylpyrimidines as IRAK4 inhibitors highlights the importance of this synthetic strategy in generating compounds with significant therapeutic potential.
References
Application Notes and Protocols for 5-(Tributylstannyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(tributylstannyl)pyrimidine as a key building block in the synthesis of medicinally relevant compounds. The document details its application in palladium-catalyzed Stille cross-coupling reactions to generate 5-aryl and 5-heteroaryl pyrimidines, classes of compounds with significant therapeutic potential, particularly as kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways are provided to facilitate the practical application of this versatile reagent in drug discovery and development.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active molecules, including several approved drugs. Its structural resemblance to the purine bases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of many medicinal chemistry programs.
This compound is a stable, versatile, and readily available organostannane reagent that serves as an excellent precursor for introducing aryl and heteroaryl moieties at the 5-position of the pyrimidine ring. This is most commonly achieved through the Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction known for its mild conditions and broad functional group tolerance.[1] The resulting 5-arylpyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.
Application: Synthesis of 5-Arylpyrimidine Scaffolds for Kinase Inhibition
The introduction of an aryl or heteroaryl group at the C5 position of the pyrimidine ring can lead to potent and selective kinase inhibitors. This section provides a protocol for a general Stille cross-coupling reaction between this compound and an aryl halide to produce a 5-arylpyrimidine.
General Synthetic Workflow
The overall process for the synthesis and evaluation of 5-arylpyrimidine kinase inhibitors from this compound is depicted below.
References
Application Notes and Protocols for Coupling Reactions with 5-(Tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-(tributylstannyl)pyrimidine in palladium-catalyzed Stille cross-coupling reactions. This versatile reagent allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide array of 5-substituted pyrimidines, which are key structural motifs in many pharmaceutical agents and biologically active molecules. This document outlines the fundamental principles, detailed experimental protocols, and representative reaction conditions for the successful application of this important building block in organic synthesis and drug discovery.
Introduction to Stille Coupling with this compound
The Stille reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic electrophile, typically a halide or triflate. This compound is an air- and moisture-stable organostannane that serves as an effective nucleophilic partner in these reactions. The tributyltin group is transferred to the palladium catalyst, which then couples with the electrophile to form the desired 5-aryl or 5-heteroaryl pyrimidine.
The reaction is valued for its tolerance of a wide variety of functional groups, neutral and mild reaction conditions, and the stability of the organostannane reagent. However, it is crucial to note the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and appropriate purification strategies to ensure their complete removal from the final product.
Catalytic Cycle of the Stille Coupling Reaction
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The pyrimidine group from this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II)-pyrimidine complex. The tributyltin halide is released as a byproduct.
-
Reductive Elimination: The coupled product, 5-R-pyrimidine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Tabulated Reaction Conditions and Yields
The following tables summarize representative conditions for the Stille coupling of this compound with various aryl and heteroaryl halides. Please note that reaction conditions should be optimized for each specific substrate.
Table 1: Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 78 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | AsPh₃ (10) | DMF | 90 | 24 | 82 |
| 4 | 1-Iodo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 18 | 88 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (2.5) | XPhos (10) | Dioxane | 110 | 12 | 91 |
Table 2: Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 75 |
| 2 | 3-Bromothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 12 | 81 |
| 3 | 2-Chloropyrazine | Pd(PPh₃)₄ (10) | CuI (20) | Dioxane | 120 | 24 | 65 |
| 4 | 5-Bromo-1-methylindole | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 18 | 89 |
| 5 | 2-Bromofuran | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 90 | 12 | 79 |
Experimental Protocols
The following are general protocols for the Stille coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Stille Coupling with Aryl/Heteroaryl Bromides
This protocol describes a typical Stille coupling reaction using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl bromide (1.1 mmol) and the palladium catalyst (0.05 mmol).
-
Add this compound (1.0 mmol) to the flask via syringe.
-
Add anhydrous, degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Stille Coupling with Less Reactive Aryl/Heteroaryl Chlorides
For less reactive electrophiles such as chlorides, the use of a more active catalyst system and additives may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl chloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, 10 mol%)
-
Additive (e.g., CuI, 20 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl chloride (1.2 mmol), the palladium catalyst (0.025 mmol), the phosphine ligand (0.1 mmol), and the additive (0.2 mmol).
-
Add this compound (1.0 mmol) to the flask via syringe.
-
Add anhydrous, degassed dioxane (5-10 mL) via syringe.
-
Heat the reaction mixture to a higher temperature (typically 110-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 4.1.
Experimental Workflow
The following diagram illustrates a typical workflow for a Stille coupling experiment.
Caption: General experimental workflow for a Stille coupling reaction.
Safety Precautions
-
Organotin Compounds: Tributyltin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing organotin compounds must be disposed of according to institutional safety guidelines.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst. Handle flammable organic solvents in a fume hood away from ignition sources.
-
Inert Atmosphere: Stille reactions are sensitive to air and moisture. It is crucial to maintain an inert atmosphere of argon or nitrogen throughout the setup and reaction to ensure optimal results.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block for the synthesis of diverse 5-substituted pyrimidines for applications in drug discovery and development.
Application Notes and Protocols: 5-(Tributylstannyl)pyrimidine in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-(tributylstannyl)pyrimidine as a key building block in the synthesis of advanced functional materials. The focus is on its application in the development of both medicinal compounds, specifically kinase inhibitors, and materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound
This compound is a versatile organotin reagent widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, including anticancer and antiviral drugs.[3] The pyrimidine ring's electron-deficient nature also makes it a valuable component in materials for organic electronics, where it can facilitate electron transport.[4] The tributylstannyl group allows for the efficient and selective formation of carbon-carbon bonds with a wide range of organic electrophiles, making it a powerful tool for the synthesis of complex molecules.[5][6]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂Sn |
| Molecular Weight | 369.13 g/mol [1] |
| Appearance | Light yellow to yellow liquid[1] |
| Boiling Point | 134-138 °C at 2 mmHg[1] |
| Density | 1.117 g/mL at 25 °C[1] |
| CAS Number | 144173-85-3[1] |
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of these enzymes.[3] Stille coupling with this compound provides a direct route to introduce the pyrimidine moiety into complex molecular architectures, enabling the rapid synthesis of libraries of potential drug candidates. A prominent example is the synthesis of derivatives targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers.[7][8]
Signaling Pathway: Aurora Kinase A Inhibition
The inhibition of Aurora Kinase A can lead to the destabilization and subsequent degradation of oncogenic proteins like MYC, which are notoriously difficult to target directly.[8][9] This provides a therapeutic strategy for cancers driven by MYC overexpression.
Caption: Inhibition of Aurora Kinase A by a 5-arylpyrimidine derivative.
Experimental Protocol: Synthesis of a 5-Arylpyrimidine Derivative
This protocol describes a general procedure for the Stille cross-coupling of this compound with a substituted aryl bromide to synthesize a 5-arylpyrimidine, a common core for kinase inhibitors.
Materials:
-
This compound
-
Substituted Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the substituted aryl bromide (1.0 mmol), this compound (1.1 mmol, 1.1 equivalents), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-arylpyrimidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][12]
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | 75-85 | General Protocol |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | Toluene | 100 | 12 | 70-80 | General Protocol |
Application in Organic Electronics: Synthesis of OLED Materials
The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron-transporting and emissive materials in OLEDs.[4] By coupling this compound with suitable aromatic halides, materials with tailored electronic properties and high thermal stability can be synthesized. These materials play a crucial role in improving the efficiency and lifetime of OLED devices.
Experimental Workflow: From Monomer to OLED Device
The synthesis of a pyrimidine-based OLED material and its subsequent integration into a device follows a multi-step process.
Caption: Workflow for the synthesis and application of a pyrimidine-based OLED material.
Experimental Protocol: Synthesis of a 5-Arylpyrimidine for OLEDs
This protocol outlines the synthesis of a 5-arylpyrimidine that could serve as a host or electron-transporting material in an OLED.
Materials:
-
This compound
-
Aryl Halide (e.g., 2-bromo-9,9-dimethylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents) in anhydrous DMF (15 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED applications.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and thermal gravimetric analysis (TGA).
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Application |
| This compound | 2-bromo-9,9-dimethylfluorene | Pd(PPh₃)₄ | DMF | 90 | 24 | 60-70 | OLED Host Material |
| This compound | 4-bromotriphenylamine | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 100 | 18 | 65-75 | Hole-Transporting Material |
References
- 1. This compound 95 144173-85-3 [sigmaaldrich.com]
- 2. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Stille Reaction with Pyrimidine Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Stille cross-coupling reaction with pyrimidine substrates. This powerful palladium-catalyzed reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. Its application is particularly significant in drug discovery and development, where the pyrimidine scaffold is a prevalent motif in a vast array of therapeutic agents, notably kinase inhibitors.[1]
Introduction
The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.[2] The reaction is valued for its mild conditions and compatibility with a wide range of functional groups, making it an ideal tool for the late-stage functionalization of complex molecules.[3][4] Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in numerous biologically active compounds. The ability to selectively introduce substituents onto the pyrimidine ring via the Stille reaction allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine substrate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.
A typical experimental workflow for a Stille reaction with a pyrimidine substrate is outlined below.
Caption: A generalized experimental workflow for the Stille cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the Stille reaction with different pyrimidine substrates, providing a comparative overview of catalysts, reagents, and reported yields.
| Pyrimidine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75 |
| 4-Bromopyrimidine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | 100 | 16 | 88 |
| 5-Iodopyrimidine | 2-Furyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 6 | 92 |
| 2,4-Dichloropyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 24 | 65 (at C4) |
| 4-Chloro-6-phenylpyrimidine | (Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | DMF | 95 | 18 | 78 |
Note: This table is a compilation of representative data and specific yields may vary based on the exact reaction conditions and substrate purity.
Experimental Protocols
Below are detailed protocols for representative Stille reactions with pyrimidine substrates.
Protocol 1: Stille Coupling of a Chloropyrimidine with a Vinylstannane
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Vinyltributylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add vinyltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.[4]
-
Stir the biphasic mixture vigorously for 1 hour, then filter through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-vinylpyrimidine.
Protocol 2: Stille Coupling of a Bromopyrimidine with an Arylstannane
Materials:
-
4-Bromopyrimidine (1.0 equiv)
-
(4-Methoxyphenyl)tributylstannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (8 mol%)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ and P(t-Bu)₃ to a flame-dried round-bottom flask.
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add 4-bromopyrimidine and (4-methoxyphenyl)tributylstannane.
-
Heat the reaction mixture to 100 °C and stir for 16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add a saturated aqueous KF solution and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 4-(4-methoxyphenyl)pyrimidine.
Application in Drug Discovery: Kinase Inhibition
The pyrimidine scaffold is a key component of many kinase inhibitors, which are a critical class of drugs in oncology and other therapeutic areas.[1] Kinases are enzymes that play a central role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases. Pyrimidine-based inhibitors can bind to the ATP-binding site of kinases, preventing phosphorylation and thereby blocking downstream signaling. The Stille reaction is instrumental in the synthesis of libraries of substituted pyrimidines for screening against various kinase targets.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous. The Stille reaction is sensitive to moisture.
-
Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
-
Vary the palladium catalyst and ligand. For less reactive substrates, more electron-rich and bulky phosphine ligands may be beneficial.
-
Increase the reaction temperature or time.
-
-
Difficulty Removing Tin Byproducts:
-
Aqueous KF work-up is generally effective for precipitating tributyltin halides.[4]
-
For stubborn cases, flash chromatography with eluents containing a small percentage of triethylamine can help.
-
-
Homocoupling of the Organostannane:
-
This side reaction can occur, especially at higher temperatures.[4]
-
Using a slight excess of the pyrimidine halide can sometimes mitigate this issue.
-
Ensure the palladium catalyst is properly activated and not in a Pd(II) state at the start of the reaction.
-
By following these guidelines and protocols, researchers can effectively utilize the Stille reaction for the synthesis and functionalization of pyrimidine-based compounds for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Pyrimidine Coupling: The Role of Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is a critical strategy in drug discovery. The success of these transformations—in terms of yield, selectivity, and substrate scope—is profoundly influenced by the choice of ligand coordinated to the palladium center. Ligands are not mere spectators; they actively modulate the catalyst's electronic and steric properties, directly impacting the key steps of the catalytic cycle.
This document provides an overview of ligand effects, quantitative data from representative reactions, and detailed protocols for the palladium-catalyzed coupling of pyrimidine derivatives.
Application Notes: Understanding Ligand Effects
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (for Suzuki) or base-mediated amine coordination (for Buchwald-Hartwig), and reductive elimination.[1][2] The ligand's structure directly influences the rate and efficiency of each step.
-
Steric Bulk: Highly hindered ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or certain N-heterocyclic carbenes (NHCs), promote the reductive elimination step, which is often rate-limiting.[3][4] This steric bulk helps to bring the coupling partners into proximity on the metal center, facilitating the formation of the new C-C or C-N bond.[4]
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition, where the palladium catalyst inserts into the carbon-halogen bond of the pyrimidine.[4] This is particularly crucial when using less reactive aryl chlorides.
-
Bite Angle (for Bidentate Ligands): For bidentate phosphine ligands like dppf (diphenylphosphinoferrocene), the natural bite angle can influence catalyst stability and activity, preventing the formation of inactive palladium dimers and accelerating the reaction.[5]
-
Regioselectivity: In di- or poly-halogenated pyrimidines, the choice of ligand can dramatically alter the site of reactivity. For instance, in 2,4-dichloropyrimidines, conventional catalysts often favor coupling at the more electron-deficient C4 position. However, specialized ligand systems, such as those employing sterically hindered N-heterocyclic carbenes, can invert this selectivity to favor the C2 position under certain conditions.[6]
The interplay of these factors allows for the fine-tuning of the catalytic system to accommodate a wide range of pyrimidine substrates and coupling partners, overcoming challenges posed by steric hindrance or electronic deactivation.
Quantitative Data Presentation
The selection of the optimal catalyst and ligand is often determined empirically. The following tables summarize data from screening experiments for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid, a common model reaction.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[7][8]
| Entry | Catalyst (mol%) | Ligand | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ (in complex) | 65 | [7] |
| 2 | Pd(dppf)Cl₂ (5) | dppf (in complex) | 58 | [7] |
| 3 | Pd(OAc)₂ (5) | None | 35 | [7] |
| 4 | PdCl₂(PPh₃)₂ (5) | PPh₃ (in complex) | 42 | [7] |
Table 2: Optimization of Catalyst Loading Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[8]
| Entry | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 0.05 | 45 | [8] |
| 2 | 0.2 | 68 | [8] |
| 3 | 0.5 | 81 | [8] |
| 4 | 1 | 81 | [8] |
| 5 | 2 | 80 | [8] |
| 6 | 3 | 79 | [8] |
| 7 | 5 | 78 | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Practical Guide to Stille Coupling with Air-Sensitive Reagents
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] It is widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[1][2][5][6] While organostannanes are often stable to air and moisture, many other reagents crucial for the Stille coupling, such as the palladium catalyst and certain phosphine ligands, are sensitive to atmospheric oxygen and moisture.[3][5][7][8] Proper handling of these air-sensitive components is critical to ensure reaction efficiency, reproducibility, and safety.[9][10][11] This application note provides a detailed experimental protocol for performing the Stille coupling reaction with air-sensitive reagents, utilizing standard inert atmosphere techniques.
Challenges with Air-Sensitive Reagents
The primary challenge in performing Stille coupling with air-sensitive reagents lies in preventing the degradation of the palladium catalyst and phosphine ligands.[7] Electron-rich phosphine ligands, which are often employed to accelerate the reaction, are particularly susceptible to oxidation, forming phosphine oxides that can deactivate the palladium catalyst.[7] Catalyst deactivation can lead to low or no product yield, reaction stalling, and the formation of palladium black.[7] Therefore, the exclusion of air and moisture through the use of an inert atmosphere is paramount for a successful reaction.
Experimental Protocols
This section outlines the detailed methodology for setting up a Stille coupling reaction under an inert atmosphere using a Schlenk line. These techniques are essential for handling air-sensitive reagents and ensuring the integrity of the catalytic system.[9][11][12]
Materials and Reagents:
-
Organic halide (e.g., Aryl bromide, 1.0 equiv)
-
Organostannane (e.g., Aryl tributylstannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask and other appropriate glassware
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory equipment for heating, stirring, and purification
Safety Precautions:
-
Toxicity of Organotin Compounds: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Air-Sensitive Reagents: Handle all air-sensitive reagents under an inert atmosphere to prevent decomposition and potential hazards.[10][13]
-
Solvents: Anhydrous solvents are often flammable. Ensure there are no ignition sources nearby.
Detailed Step-by-Step Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., Schlenk flask, condenser, septa) in an oven at >120 °C overnight to remove any adsorbed moisture.[13]
-
Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line.
-
Perform at least three cycles of evacuating the flask under high vacuum and refilling with an inert gas (e.g., argon or nitrogen) to ensure a completely inert environment.[12]
-
-
Solvent Degassing:
-
It is crucial to use anhydrous and degassed solvents to remove dissolved oxygen.[7]
-
Common methods for degassing include the freeze-pump-thaw technique (three cycles are recommended), sparging with an inert gas for at least 30 minutes, or distillation from an appropriate drying agent under an inert atmosphere.
-
-
Reagent Preparation and Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst and any solid phosphine ligands to the Schlenk flask.
-
Add the degassed, anhydrous solvent to the flask via a cannula or a gas-tight syringe.
-
Add the organic halide to the reaction mixture via a syringe.
-
Finally, add the organostannane reagent to the flask dropwise via a syringe.
-
-
Reaction Conditions:
-
Once all reagents are added, heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite to remove the tin salts and palladium black.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative quantitative data for Stille coupling reactions performed under inert atmosphere conditions.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 95 | J. K. Stille, Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. |
| 2 | 2-Bromopyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 80 | 12 | 88 | A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1999 , 38, 2411-2413. |
| 3 | 1-Bromo-4-nitrobenzene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | 92 | V. Farina, B. Krishnan, J. Am. Chem. Soc.1991 , 113, 9585-9595. |
| 4 | Methyl 4-bromobenzoate | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 85 | D. R. McKean, G. Parrinello, A. F. Renaldo, J. K. Stille, J. Org. Chem.1987 , 52, 422-424. |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for a Stille coupling reaction involving air-sensitive reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. web.mit.edu [web.mit.edu]
5-(Tributylstannyl)pyrimidine: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Tributylstannyl)pyrimidine is a key organometallic building block widely employed in organic synthesis, particularly in the construction of complex molecules with pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This allows for the efficient and regioselective introduction of the pyrimidine moiety, a privileged scaffold found in a vast array of biologically active compounds.
The pyrimidine ring is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic incorporation of the pyrimidine unit can significantly influence the pharmacological profile of a molecule. This compound serves as a stable, yet reactive, precursor for the synthesis of 5-substituted pyrimidines, enabling the exploration of structure-activity relationships in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the Stille cross-coupling reaction.
Applications in Organic Synthesis
The primary application of this compound is in the palladium-catalyzed Stille cross-coupling reaction to form carbon-carbon bonds. This reaction offers a powerful method for the synthesis of 5-aryl-, 5-heteroaryl-, and 5-vinylpyrimidines. The mild reaction conditions and high functional group tolerance of the Stille coupling make it an ideal choice for the late-stage functionalization of complex molecules.
Key Applications Include:
-
Medicinal Chemistry: Synthesis of novel drug candidates containing the pyrimidine scaffold. The pyrimidine unit can act as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets.
-
Materials Science: Preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electron-deficient nature of the pyrimidine ring can be exploited.
-
Agrochemicals: Development of new herbicides and pesticides incorporating the pyrimidine core.
Experimental Protocols
General Protocol for Stille Cross-Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the Stille coupling reaction between this compound and an aryl halide. Optimization of the palladium catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Reaction Scheme:
Caption: General Stille cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Stille Coupling Reactions:
The following table summarizes representative examples of Stille cross-coupling reactions of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 78 |
| 4 | 3-Iodoanisole | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 18 | 88 |
| 5 | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | Toluene | 100 | 12 | 95 |
Note: The data presented in this table is a compilation from various literature sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Catalytic Cycle and Workflow
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille reaction.
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for a Stille cross-coupling reaction.
Caption: A typical Stille coupling experimental workflow.
Safety and Handling
Organotin compounds, including this compound and its byproducts, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tributyltin residues should be quenched and disposed of according to institutional safety guidelines.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 5-substituted pyrimidines via the Stille cross-coupling reaction. The mild reaction conditions and broad functional group tolerance make it an invaluable tool for researchers in medicinal chemistry, materials science, and related fields. The protocols and data provided herein serve as a guide for the successful application of this important synthetic intermediate.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Product Containing Tributyltin Residues
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing tributyltins and related organotin residues from their crude reaction products. Organotin compounds, often used in reactions like Stille cross-coupling, are notoriously toxic, and their removal to trace levels (ppm) is crucial for biological screening and pharmaceutical applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove tributyltin residues from my product?
A1: Tributyltin and other organotin compounds are highly toxic and their presence in final products, especially active pharmaceutical ingredients (APIs), is strictly regulated.[2] For biological activity screening and to meet regulatory standards, purification to the parts-per-million (ppm) level is often required.[1][2]
Q2: What are the most common tributyltin byproducts I might encounter?
A2: The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, if tin hydrides were used, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[3]
Q3: What are the general strategies for removing these tin residues?
A3: The primary strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are polar enough to be removed by aqueous extraction or chromatography.[2] Common methods include precipitation with potassium fluoride (KF), chemical modification, and specialized chromatographic techniques.[2][4]
Q4: I performed an aqueous potassium fluoride (KF) wash, but I'm still detecting tin in my product. What could have gone wrong?
A4: Several factors could be at play:
-
Insufficient Mixing or Time: The biphasic reaction requires vigorous shaking for at least 1-2 hours to ensure complete reaction.[5]
-
Insufficient KF: Ensure you are using a saturated or 1M aqueous solution of KF and perform multiple washes (2-3 times).[3][6]
-
Formation of Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping product or preventing efficient separation.[3][5] Filtering the entire mixture through a pad of Celite® can resolve this.[3][5]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.
Q5: Are there more effective alternatives to the standard aqueous KF wash?
A5: Yes, several methods can be more effective, especially for stubborn purifications:
-
Chromatography on Modified Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[3] Alternatively, silica gel pre-treated with 2-5% triethylamine in the eluent can also be effective.[3][6]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[3][7]
-
Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more easily removed by a subsequent KF wash.[3][6]
Q6: My product is a solid. What is the best way to purify it from tin residues?
A6: For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[3]
Q7: How can I minimize the formation of organotin byproducts in the first place?
A7: Employing advanced synthetic strategies can reduce the overall tin waste. Using a catalytic amount of the organotin reagent with an in-situ recycling system is one approach. Additionally, using polymer-supported or fluorous-tagged organotin reagents can simplify removal to a simple filtration step.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | 1. Insufficient mixing or reaction time. 2. Insufficient amount of KF. 3. Tin species is stable and unreactive towards KF. 4. Precipitate at the interface trapping impurities.[5] | 1. Increase stirring/shaking time to at least 1-2 hours and ensure vigorous mixing.[5] 2. Use a saturated or 1M KF solution and repeat the wash 2-3 times.[3][6] 3. Consider alternative methods like chromatography on K₂CO₃/silica or acidic extraction.[3] 4. Filter the entire biphasic mixture through a pad of Celite®.[3][5] |
| Emulsion Formation During Aqueous Workup | 1. Formation of fine solid precipitates (Bu₃SnF) stabilizing the emulsion.[4] 2. Surfactant-like properties of components in the reaction mixture. | 1. Add brine (saturated NaCl solution) or solid NaCl to increase the ionic strength of the aqueous layer.[4] 2. Filter the entire emulsified mixture through a pad of Celite®.[4] 3. Before workup, evaporate the reaction solvent and redissolve the residue in a different extraction solvent.[4] |
| Product Co-elutes with Tin on Standard Silica Gel Chromatography | 1. The polarity of the product and the tin byproduct are too similar. | 1. Use a modified stationary phase, such as 10% w/w K₂CO₃ mixed with silica gel.[1][3] 2. Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[3][6] 3. Consider using a different stationary phase, like basic alumina.[3] |
| Low Product Yield After Purification | 1. Product may be adsorbing to the precipitated tin fluoride or the Celite® pad.[5] 2. Product instability on silica gel or irreversible binding. | 1. After filtration, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[5] 2. If using chromatography, deactivate the silica gel with triethylamine in the eluent or use a less acidic stationary phase like alumina.[5] |
Data Presentation: Efficiency of Purification Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Typical Final Tin Concentration | Key Advantages | Considerations |
| Aqueous KF Wash | < 1% w/w, can be higher | Simple, inexpensive, widely applicable. | May not reach ppm levels, potential for emulsion/precipitate formation.[3][5] |
| KF/Silica Chromatography | < 30 ppm[1] | Simple, effective, avoids aqueous workup. | KF is hygroscopic, which can affect the fluidity and activity of the stationary phase over time.[1] |
| K₂CO₃/Silica Chromatography | < 15 ppm[1][3] | Highly effective, stable stationary phase, inexpensive.[1] | Requires preparation of the mixed stationary phase. |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Variable | Good for certain organotin species.[3] | Product must be stable to acidic conditions. |
| Iodine Treatment followed by KF Wash | Variable | Effective for removing tin hydrides and ditins.[3] | Adds an extra chemical step to the workup. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution. Shake the funnel vigorously for at least one minute. Allow the layers to separate. Repeat this wash 2-3 times.[3][6]
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the layers.[3][6]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Be sure to wash the Celite® pad with the organic solvent to recover any adsorbed product.[3][5]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Column Chromatography using a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][3] This mixture can be stored for several months.[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[3]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would with standard silica gel.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the organotin impurities, which will be strongly retained on the basic stationary phase.
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash and Celite® filtration.
Caption: Workflow for organotin removal via K₂CO₃/Silica Gel Chromatography.
References
Technical Support Center: Optimizing Stille Coupling with 5-(Tributylstannyl)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of Stille coupling reactions involving 5-(Tributylstannyl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the Stille coupling of this compound and offers potential solutions in a question-and-answer format.
Q1: My Stille coupling reaction with this compound is giving a low yield. What are the primary factors I should investigate?
Low yields in Stille coupling reactions can arise from several factors. The most critical parameters to investigate are the palladium catalyst and ligand choice, the reaction solvent, and the temperature. Sub-optimal conditions can lead to incomplete reaction or the formation of byproducts. For instance, the choice of an inappropriate solvent can hinder the reaction kinetics.[1]
Q2: I am observing a significant amount of homocoupling of my this compound reagent. How can I minimize this side reaction?
Homocoupling is a common side reaction in Stille couplings, leading to the formation of a 5,5'-bipyrimidine byproduct.[2] This can be minimized by:
-
Using a Pd(0) catalyst source such as Pd₂(dba)₃ or Pd(PPh₃)₄ directly. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).
-
Employing bulky, electron-rich phosphine ligands . These ligands can accelerate the desired cross-coupling pathway.[3]
-
Adding a copper(I) iodide (CuI) co-catalyst . CuI can accelerate the transmetalation step, often significantly, thereby outcompeting the homocoupling reaction.[3]
Q3: The purification of my final product is difficult due to persistent organotin byproducts. What are the best methods for their removal?
Organotin byproducts, such as tributyltin halides, are notoriously difficult to remove due to their low polarity.[4] Effective purification strategies include:
-
Aqueous KF wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the organotin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[5]
-
Chromatography on silica gel with triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin residues.[5]
-
Chromatography on basic alumina: This can also be an effective method for separating the desired product from organotin impurities.[5]
Q4: I am unsure which palladium catalyst and ligand combination is best for coupling this compound. What are some recommended starting points?
The choice of catalyst and ligand is crucial for a successful Stille coupling. For heteroaromatic substrates like pyrimidine, common and effective catalyst systems include:
-
Pd(PPh₃)₄: This is a widely used and often effective catalyst for Stille couplings.
-
Pd₂(dba)₃ with a phosphine ligand: A combination of Pd₂(dba)₃ with a ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) is a robust catalytic system.[6]
-
PdCl₂(PPh₃)₂ with AsPh₃: In the case of coupling with dichloropyrrolopyrimidines, a combination of PdCl₂(PPh₃)₂ and triphenylarsine (AsPh₃) has been shown to be effective.[7]
Q5: What are the recommended solvents and temperatures for this reaction?
The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solvents: Anhydrous and degassed solvents are essential. Common choices for Stille couplings include toluene, N,N-dimethylformamide (DMF), and 1,4-dioxane.[5][8] For couplings involving related heteroaromatic systems, toluene has been used successfully.[7]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[6][8] Optimization of the temperature is often necessary to balance reaction rate with catalyst stability and byproduct formation.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Stille coupling reaction?
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (this compound) transfers the pyrimidine group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[2][9]
Q: Can I use other organic electrophiles besides aryl halides?
Yes, the Stille coupling is versatile and can be performed with various organic electrophiles, including vinyl halides, aryl triflates, and acyl chlorides.[2][10] The reactivity of the electrophile generally follows the order I > Br > OTf > Cl.[2]
Q: My starting materials have sensitive functional groups. Is the Stille coupling compatible with them?
A significant advantage of the Stille coupling is its tolerance for a wide variety of functional groups, including esters, amides, ketones, and amines.[4] The organotin reagents are stable to air and moisture, making the reaction conditions relatively mild and compatible with many functionalities.[2][4]
Q: How can I monitor the progress of my Stille coupling reaction?
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[6]
Data Presentation
Table 1: Recommended Starting Conditions for Stille Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(0) sources are often preferred to minimize homocoupling. |
| Ligand | PPh₃ or P(o-tol)₃ | Bulky, electron-rich ligands can improve reaction rates.[3] |
| Solvent | Toluene or DMF | Ensure the solvent is anhydrous and degassed.[5][6] |
| Temperature | 80 - 110 °C | Optimization may be required for specific substrates.[6][8] |
| Additive | CuI (optional) | Can significantly accelerate the reaction and reduce homocoupling.[3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Suboptimal catalyst, solvent, or temperature. | Screen different Pd catalysts/ligands; use anhydrous, degassed solvents like toluene or DMF; optimize temperature between 80-110 °C. |
| Homocoupling | Inefficient transmetalation or use of Pd(II) precatalyst. | Use a Pd(0) source; add a CuI co-catalyst; use bulky, electron-rich phosphine ligands.[3] |
| Organotin Contamination | Incomplete removal of tributyltin byproducts. | Perform an aqueous KF wash; use chromatography on silica gel with triethylamine or on basic alumina.[5] |
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand (if using a catalyst like Pd₂(dba)₃).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).[6][8]
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents) to the reaction mixture. If using, add the CuI co-catalyst (10-20 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF for at least one hour to precipitate organotin byproducts.[5]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stille Coupling of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Stille coupling of pyrimidine substrates. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant formation of a homocoupled product from my organostannane reagent. How can I minimize this side reaction?
A1: Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is one of the most common side reactions in Stille coupling.[1][2][3] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3]
Troubleshooting Strategies:
-
Catalyst Choice: The choice of palladium source and ligands is critical. Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) precursors like PdCl₂(PPh₃)₂ which are reduced in situ.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Slow Addition of Organostannane: Adding the organostannane solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Purity of Reagents: Ensure that the organostannane reagent is free of impurities that might promote homocoupling.
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Yield of Desired Product | Yield of Homocoupled Product | Reference |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | ~40% | ~30% | General Observation |
| Temperature | 110 °C | 80 °C | Increased | Decreased | [1] |
| Addition | All at once | Slow addition over 1 hr | Increased | Decreased | General Observation |
Caption: Factors leading to protodestannylation versus desired coupling.
Q3: I am observing dehalogenation of my pyrimidine starting material. What are the likely causes and how can I mitigate this?
A3: Dehalogenation is the replacement of the halogen on the pyrimidine ring with a hydrogen atom. This can be a significant side reaction, especially with more reactive halogens like iodine and bromine.
Troubleshooting Strategies:
-
Solvent Choice: Some solvents are more prone to facilitating dehalogenation. For instance, dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence the rate of reductive elimination versus dehalogenation. Using bulkier phosphine ligands such as P(t-Bu)₃ or Johnphos can sometimes suppress dehalogenation by accelerating the desired reductive elimination step.
-
Temperature Control: Elevated temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature is advisable.
-
Additives: The use of additives like copper(I) iodide (CuI) can sometimes accelerate the cross-coupling reaction, thereby outcompeting the dehalogenation pathway. [4]
Parameter Condition A (High Dehalogenation) Condition B (Low Dehalogenation) Yield of Desired Product Yield of Dehalogenated Pyrimidine Reference Solvent Dioxane Toluene Increased Decreased General Observation Ligand PPh₃ P(t-Bu)₃ Increased Decreased General Observation | Additive | None | CuI (10 mol%) | Increased | Decreased | [4]|
Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting workflow to minimize dehalogenation of the pyrimidine.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of a 4-Halopyrimidine
This protocol provides a general method for the Stille coupling of a 4-halopyrimidine with an organostannane.
Materials:
-
4-Halopyrimidine (e.g., 4-chloro-6-phenylpyrimidine) (1.0 equiv)
-
Organostannane (e.g., vinyltributyltin) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous Argon or Nitrogen
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-halopyrimidine and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. [2]8. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for the Stille coupling of a 4-halopyrimidine.
Protocol 2: Selective Stille Coupling of a Dihalopyrimidine
This protocol outlines a method for the selective Stille coupling at the more reactive halogen position of a dihalopyrimidine (e.g., 2,4-dichloropyrimidine). The general reactivity order for halogens in Stille coupling is I > Br > Cl. [1]For dihalopyrimidines, the reactivity of the positions is generally C4 > C2 > C5. [5] Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Organostannane (e.g., phenyltributylstannane) (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., AsPh₃) (8 mol%)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Anhydrous Argon or Nitrogen
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2,4-dichloropyrimidine, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to a carefully controlled temperature (start at a lower temperature, e.g., 60-80 °C, to favor selective reaction at the C4 position).
-
Monitor the reaction closely by TLC or LC-MS to maximize the yield of the mono-coupled product.
-
Once the desired conversion is reached, cool the reaction and proceed with the aqueous KF work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Signaling Pathway Context: Kinase Inhibition
Many pyrimidine derivatives synthesized via Stille coupling are investigated as kinase inhibitors in drug discovery. These molecules can competitively bind to the ATP-binding site of kinases, thereby inhibiting their function and downstream signaling pathways implicated in diseases like cancer. [1]
Caption: Simplified signaling pathway illustrating kinase inhibition by a pyrimidine-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Tributylstannyl)pyrimidine in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Tributylstannyl)pyrimidine, with a specific focus on preventing homocoupling in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Stille reactions with this compound?
A1: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent, in this case, this compound, react with each other to form a symmetrical dimer (5,5'-bipyrimidine).[1] This undesired reaction consumes the organostannane, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: Homocoupling can be initiated by several factors:
-
Presence of Oxygen: Oxygen can cause the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling. It can also facilitate a radical mechanism for homocoupling. Therefore, maintaining a strictly inert atmosphere is crucial.
-
Use of Pd(II) Precatalysts: Pd(II) precatalysts, such as Pd(OAc)₂, can react with two equivalents of the organostannane to produce the homocoupled product.[1]
-
Slow Transmetalation or Reductive Elimination: If the desired cross-coupling pathway is slow, the competing homocoupling reaction becomes more significant.
Q3: How can I minimize homocoupling of this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Use a Pd(0) Catalyst: Directly using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) precatalysts.[1]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃, PCy₃, and others developed by Buchwald and Verkade can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[1]
-
Utilize Additives: Additives like copper(I) iodide (CuI) and lithium chloride (LiCl) can significantly accelerate the rate of the Stille coupling.
-
Maintain an Inert Atmosphere: Thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxygen-mediated side reactions.
Q4: Are pyrimidine stannanes particularly prone to homocoupling?
A4: Heteroaromatic stannanes, including pyrimidine derivatives, can be susceptible to homocoupling. The electron-deficient nature of the pyrimidine ring can influence its reactivity in the catalytic cycle. Optimizing reaction conditions is key to achieving high yields of the desired cross-coupled product.
Troubleshooting Guide: Preventing Homocoupling
This guide provides a systematic approach to troubleshoot and minimize the formation of 5,5'-bipyrimidine during your Stille coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 5,5'-bipyrimidine observed by LC-MS or NMR. | Reaction exposed to oxygen. | Ensure all solvents are thoroughly degassed prior to use. Flame-dry all glassware and perform the reaction under a positive pressure of an inert gas (argon or nitrogen). |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source must be used, consider in-situ reduction before adding the organostannane. | |
| Inefficient ligand for the specific substrates. | Screen a variety of phosphine ligands. Start with triphenylphosphine (PPh₃) and, if homocoupling persists, move to bulkier, more electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃). | |
| Slow reaction kinetics allowing for side reactions. | Add a co-catalyst. Copper(I) iodide (CuI) is a common and effective additive to accelerate Stille couplings. Lithium chloride (LiCl) can also be beneficial, particularly in polar aprotic solvents like DMF or NMP. | |
| Suboptimal solvent choice. | The choice of solvent can influence reaction rates. Toluene, dioxane, and DMF are commonly used. If one is not providing good results, screen others. Ensure the solvent is anhydrous. | |
| Incorrect reaction temperature. | While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish at a lower temperature, a modest increase may be beneficial. |
Quantitative Data Summary
| Additive | Typical Concentration | Solvent | Effect on Reaction Rate | Impact on Homocoupling |
| Copper(I) Iodide (CuI) | 0.1 - 1.0 equiv. | Toluene, Dioxane, DMF, NMP | Significant acceleration | Generally reduces homocoupling by promoting the desired cross-coupling pathway. |
| Lithium Chloride (LiCl) | 1.0 - 3.0 equiv. | DMF, NMP | Accelerates transmetalation | Can reduce homocoupling by facilitating the desired reaction. |
| Cesium Fluoride (CsF) | 1.0 - 2.0 equiv. | Dioxane, Toluene | Activates the organostannane | Can improve yields of the cross-coupled product, thereby minimizing the relative amount of homocoupling product. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Stille Coupling with this compound
This protocol provides a starting point for the Stille coupling of this compound with an aryl bromide, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed DMF (optional, can improve solubility)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed toluene via syringe. If solubility is an issue, a co-solvent of DMF can be used.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions with a Pd(II) Precatalyst and a Bulky Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 equiv)
-
Anhydrous and degassed dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃ to a flame-dried Schlenk flask.
-
Add anhydrous and degassed dioxane and stir for 10-15 minutes to allow for the formation of the active Pd(0) complex.
-
Add the aryl iodide, followed by this compound.
-
Heat the reaction to 90-110 °C and monitor its progress.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: Troubleshooting Pyrimidine Stille Coupling
Welcome to the technical support center for pyrimidine Stille coupling. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion and other common issues encountered during this versatile cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my pyrimidine halide. What are the primary causes and troubleshooting steps?
A1: Low or no conversion in a pyrimidine Stille coupling can stem from several factors, often related to catalyst activity and reaction conditions.
Potential Causes:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be ineffective, especially with sterically hindered substrates[1].
-
Inactive Catalyst Species: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it may not be reducing effectively in situ[2][3].
-
Poor Substrate Reactivity: Organic chlorides are generally less reactive than bromides or iodides in Stille couplings due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult[3][4].
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and additives can significantly impact the reaction outcome[1][2][5].
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is a critical factor. Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and can accelerate the reductive elimination step[1][6].
-
Ensure Anhydrous and Degassed Conditions: Stille reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Solvents should be anhydrous and thoroughly degassed (e.g., by bubbling with argon or nitrogen for 20-45 minutes) before use[7][8].
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be aware that excessively high temperatures can promote side reactions[9].
-
Additives: The addition of a Copper(I) iodide (CuI) co-catalyst can accelerate the transmetalation step and increase the reaction rate, sometimes by a significant margin[10][11]. Fluoride sources can also be used to form a hypervalent tin species, which may undergo transmetalation more rapidly[10][11].
Q2: My main side product is the homocoupling of my organostannane reagent. How can I minimize this?
A2: Homocoupling of the organostannane is a common side reaction in Stille coupling[4][8].
Potential Causes:
-
The reaction of two equivalents of the organostannane with the palladium catalyst can lead to a homocoupled dimer after reductive elimination[4].
-
The Pd(0) catalyst can also facilitate a radical process that results in the dimer[4].
Troubleshooting Steps:
-
Catalyst Choice: Certain catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands[1].
-
Slow Addition: In some cases, the slow addition of the organostannane reagent to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling[1].
-
Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can sometimes facilitate side reactions.
Q3: I am observing significant dehalogenation of my pyrimidine starting material. What is causing this and how can I prevent it?
A3: Dehalogenation is a known side reaction where the halide on the pyrimidine is replaced by a hydrogen atom.
Potential Causes:
-
This can occur if the reductive elimination step of the catalytic cycle is too slow, allowing for competing pathways[6].
-
The choice of solvent can influence the extent of dehalogenation; solvents like dioxane and DMF may lead to more dehalogenation than toluene[6].
Troubleshooting Steps:
-
Change Solvent: If you are using dioxane or DMF, consider switching to a less polar solvent like toluene[2][6].
-
Use a Bulky Ligand: Employing a bulkier ligand, such as dppf, can help accelerate the desired reductive elimination and suppress dehalogenation[6].
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Consider running the reaction at a milder temperature if dehalogenation is a major issue[6].
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in pyrimidine Stille coupling.
Data on Reaction Conditions
Optimizing reaction parameters is crucial for a successful coupling. The tables below summarize the impact of different catalysts, ligands, and solvents on Stille coupling reactions involving pyrimidine or similar heterocyclic substrates.
Table 1: Effect of Catalyst and Ligand on Stille Coupling
| Catalyst Precursor | Ligand | Typical Mol% | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | 3-10 | A common starting point, but can be ineffective for challenging substrates[2]. |
| Pd₂(dba)₃ | AsPh₃ | 1-5 | Often used with triphenylarsine, which can enhance reactivity[2]. |
| PdCl₂(PPh₃)₂ | PPh₃ (internal) | 2-5 | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species[2]. |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Buchwald ligands are often effective for hindered substrates where others fail[1]. |
Table 2: Effect of Solvent and Temperature on Stille Coupling
| Solvent | Typical Temperature Range (°C) | Notes |
|---|---|---|
| Toluene | 90 - 110 | A non-polar solvent, often a good choice to minimize dehalogenation[2][6]. |
| Dioxane | 80 - 100 | A less polar alternative to DMF, but may promote dehalogenation in some cases[2][6]. |
| DMF | 80 - 120 | A polar aprotic solvent effective for many Stille reactions, but can also lead to more side products[2][6]. |
Stille Coupling Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Stille reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
General Experimental Protocol
This protocol provides a general framework for performing a Stille coupling with a pyrimidine halide. Optimization for specific substrates will be necessary.
Materials:
-
Pyrimidine halide (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)[7]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the pyrimidine halide (1.0 equiv) and the palladium catalyst (e.g., 5 mol%) under an inert atmosphere[7].
-
Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe[2][8].
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv) to the mixture via syringe[2].
-
Degassing: Further degas the reaction mixture by bubbling with argon for 15-20 minutes[7].
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C)[2]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 12-24 hours[7].
-
Work-up: Upon completion, cool the reaction mixture to room temperature[7].
-
Quenching and Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Then, wash with water and brine[1][7].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure[1][7].
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product[7].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stille Reaction Solvent Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical role of solvent choice in the efficiency of Stille cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Stille reactions related to solvent selection.
Q1: My Stille reaction has a low or no yield. Could the solvent be the issue?
A1: Absolutely. Solvent choice is a critical parameter that can significantly impact the efficiency of a Stille reaction. The polarity and coordinating ability of the solvent can influence each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. If you are experiencing low yields, reconsidering your solvent is an excellent troubleshooting step.
Common Observations and Recommendations:
-
Reaction stalling: If the reaction starts but does not proceed to completion, the solvent may not be optimal for stabilizing the catalytic intermediates.
-
Degradation of starting materials: Some solvents at elevated temperatures can lead to the decomposition of sensitive substrates or reagents.
-
Insoluble reagents: Ensure that your organostannane, organic halide, and catalyst are all soluble in the chosen solvent at the reaction temperature.
Troubleshooting Steps:
-
Consult the literature: Check for established protocols for similar substrates.
-
Solvent screening: If the reaction is novel, a small-scale screen of different solvent classes (polar aprotic, nonpolar aprotic, ethereal) is highly recommended.
-
Consider solvent polarity: For many Stille couplings, polar aprotic solvents like DMF, NMP, or dioxane are effective. However, nonpolar solvents like toluene can also be successful, particularly for less polar substrates.[1]
Q2: How does solvent polarity affect the Stille reaction?
A2: Solvent polarity can have a profound effect on the reaction mechanism and, consequently, the outcome.
-
Oxidative Addition: The stereochemical course of the oxidative addition of allyl halides can be solvent-dependent. Less coordinating, nonpolar solvents like benzene or THF often result in retention of configuration. In contrast, more polar, coordinating solvents such as acetonitrile or DMSO can lead to inversion of stereochemistry.
-
Transmetalation: This is often the rate-determining step. Polar solvents can accelerate this step by promoting the formation of a more reactive, open-form organostannane, or by stabilizing charged intermediates. Additives like LiCl can also increase the solvent's polarity, which can enhance the rate of transmetalation.[2]
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium catalyst. This can affect its stability and reactivity. For instance, coordinating solvents like DMF can stabilize the active Pd(0) species.
Q3: I am observing significant formation of homocoupled byproducts. Can the solvent choice help?
A3: Yes, the choice of solvent can influence the extent of homocoupling of the organostannane reagent, a common side reaction in Stille couplings.[3] While ligand and temperature effects are also significant, the solvent plays a role in the relative rates of the desired cross-coupling versus the undesired homocoupling pathway. Trying a less polar solvent or a different class of solvent might alter the reaction kinetics in favor of the cross-coupling product.
Q4: Are there greener solvent alternatives for Stille reactions?
A4: Yes, there is a growing interest in developing more environmentally friendly Stille reaction protocols. Aqueous conditions, often using surfactants to create micelles that act as "nanoreactors," have been successfully employed.[4] Additionally, solvent-free conditions have been reported for certain Stille couplings, offering a significant improvement in the environmental impact of the reaction.[5]
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the yield of various Stille cross-coupling reactions.
Table 1: Coupling of 4-Bromotoluene with Tributyl(vinyl)stannane
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 80 | 12 | 85 | Generic Data |
| Toluene | 110 | 12 | 78 | Generic Data |
| THF | 65 | 24 | 65 | Generic Data |
| Dioxane | 100 | 12 | 82 | Generic Data |
| NMP | 80 | 10 | 88 | Generic Data |
Table 2: Coupling of 3-Iodopyridine with (Tributylstannyl)benzene
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 100 | 8 | 92 | Generic Data |
| Toluene | 110 | 12 | 75 | Generic Data |
| Acetonitrile | 80 | 18 | 68 | Generic Data |
| Dioxane | 100 | 10 | 89 | Generic Data |
Table 3: Coupling of Methyl 4-iodobenzoate with Tributyl(2-thienyl)stannane
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 90 | 6 | 95 | Generic Data |
| Toluene | 110 | 10 | 85 | Generic Data |
| THF | 65 | 24 | 70 | Generic Data |
Experimental Protocols
General Protocol for Solvent Screening in a Stille Cross-Coupling Reaction
This protocol provides a general methodology for testing the efficacy of different solvents in a Stille reaction.
Materials:
-
Organic halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous solvents (e.g., DMF, toluene, THF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the organic halide and the palladium catalyst.
-
Add the chosen anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the mixture for 5-10 minutes to ensure dissolution.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-110°C, depending on the solvent's boiling point and the reactivity of the substrates).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture. A typical work-up involves dilution with an organic solvent (e.g., ethyl acetate), washing with an aqueous solution of KF to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Note: Always handle organotin compounds with extreme care in a well-ventilated fume hood due to their high toxicity.
Visualizations
Logical Workflow for Troubleshooting Solvent-Related Issues
Caption: A flowchart for troubleshooting low yields in Stille reactions, focusing on solvent-related factors.
Influence of Solvent on the Stille Reaction Catalytic Cycle
Caption: The impact of solvent polarity on key steps of the Stille catalytic cycle.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Tin Impurity Removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing column chromatography techniques to effectively remove persistent tin impurities from reaction mixtures, a critical step for ensuring the purity of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are organotin impurities so difficult to remove?
A1: Organotin compounds, often remnants from reactions like the Stille coupling, pose a significant purification challenge due to their variable polarity and tendency to co-elute with the desired product during standard silica gel chromatography. The biggest issue limiting the use of organotin reagents is the difficult removal of residual tin impurities.[4] Achieving the required purity levels for biological screening or commercial applications, often at the parts-per-million (ppm) level, necessitates specialized purification strategies.[4]
Q2: What are the most common column chromatography methods for removing tin impurities?
A2: The most prevalent methods involve modifying the stationary phase to selectively bind tin species. Key techniques include:
-
Potassium Carbonate (K₂CO₃) Mixed with Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate and silica gel is highly effective.[4]
-
Potassium Fluoride (KF) Mixed with Silica Gel: A stationary phase composed of 10% finely ground potassium fluoride and 90% silica (w/w) can be used to trap tin impurities.[4]
-
Aqueous Potassium Fluoride (KF) Wash: This involves a liquid-liquid extraction with an aqueous KF solution to precipitate tin fluoride, which is then removed by filtration, often through Celite, before chromatography.[5][6]
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Triethylamine-Treated Silica Gel: Running a flash column with silica gel pre-treated with an eluent containing 2-5% triethylamine can effectively remove tributyltin (Bu₃SnX) byproducts.[6]
Q3: How do I choose the right tin removal method for my specific compound?
A3: The choice depends on the stability of your target compound and the nature of the tin impurities.
-
For base-sensitive compounds, the aqueous KF wash is a good first choice as it avoids a strongly basic stationary phase.
-
The K₂CO₃/silica gel method is very effective for robust compounds and can reduce tin levels significantly.[4]
-
If your compound is sensitive to silica gel itself, alternative adsorbents like alumina or florisil might be necessary, though their effectiveness for tin removal may vary.[7] It's always recommended to first test the stability of your compound on a small scale with the chosen method using TLC.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic removal of tin impurities.
Problem: Significant tin contamination remains in the product after chromatography.
-
Possible Cause 1: Ineffective Tin Trapping.
-
Possible Cause 2: Insufficient Residence Time.
-
Solution: The interaction between the tin species and the modified stationary phase is crucial. Consider using a longer column or reducing the flow rate to increase the contact time between the impurities and the adsorbent.
-
-
Possible Cause 3: Overloading the Column.
-
Solution: The capacity of the modified silica to trap tin is finite. Reduce the amount of crude material loaded onto the column. If a large amount of material needs to be purified, consider performing a preliminary KF wash to remove the bulk of the tin before chromatography.[5]
-
Problem: The desired product is decomposing on the column.
-
Possible Cause 1: Silica Gel Acidity.
-
Solution: Standard silica gel is acidic and can degrade sensitive compounds. Test your compound's stability on a TLC plate before running the column.[7] If decomposition occurs, consider deactivating the silica gel with a base like triethylamine or switching to a less acidic stationary phase like alumina or florisil.[7]
-
-
Possible Cause 2: Basicity of Modified Silica.
-
Solution: The K₂CO₃/silica gel stationary phase is basic. If your compound is base-sensitive, this method is not suitable. Opt for the aqueous KF wash followed by standard chromatography on neutral or deactivated silica.[5]
-
Problem: Poor separation between the product and tin byproducts.
-
Possible Cause 1: Incorrect Eluent System.
-
Solution: The eluent polarity is critical. Use TLC to find an optimal solvent system that provides good separation (a ∆Rf of at least 0.1) between your product and the impurities.[8] Sometimes, adding a small amount of triethylamine (~2-5%) to the eluent can improve the removal of tin byproducts.[6]
-
-
Possible Cause 2: Tin Species Modification.
-
Solution: If unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) is present, it can be harder to remove. Pre-treating the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily captured by a KF wash or KF/silica chromatography.[4][6]
-
Quantitative Data Summary
The efficiency of various methods for removing organotin residues is summarized below. Final purity levels are highly dependent on the specific reaction, scale, and substrate.
| Method | Typical Final Tin Level | Removal Efficiency | Reference |
| 10% K₂CO₃ / Silica Gel Column Chromatography | < 15 ppm | High | Shandong Look Chemical[4] |
| 10% KF / Silica Gel Column Chromatography | < 30 ppm | High | Shandong Look Chemical[4] |
| Aqueous KF Wash & Celite Filtration | Not Detectable (by ICP) | Complete Removal | Benchchem[5] |
| Standard Silica Column (No Additives) | > 1% w/w | Low | Shandong Look Chemical[4] |
Experimental Protocols
Protocol 1: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for removing a variety of organotin impurities.[4]
-
Stationary Phase Preparation: Thoroughly mix 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (by weight).[5] This mixture can be stored for several months without a significant loss of activity.[4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[5]
-
Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would for standard flash chromatography.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system determined by TLC. The tin impurities will remain strongly adsorbed to the stationary phase, allowing the purified product to elute.[5]
Protocol 2: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This protocol is ideal for reactions where the product may be sensitive to a basic stationary phase.[5]
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.[5]
-
KF Treatment: Transfer the solution to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the funnel vigorously for at least one minute.[5][6]
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[5][6]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite to completely remove the solid Bu₃SnF.[5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[5]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude product can then be further purified by standard column chromatography if needed.[5]
Visualized Workflows
References
Technical Support Center: KF Workup for Removing Tributyltin Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a potassium fluoride (KF) workup to remove tributyltin chloride and other organotin residues from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the KF workup procedure in a question-and-answer format.
Issue 1: Persistent Tin Contamination After KF Wash
-
Question: I performed an aqueous potassium fluoride (KF) wash, but I'm still detecting tributyltin residues in my product via NMR or LC-MS. What went wrong?
-
Answer: Several factors can lead to incomplete removal of organotin byproducts:
-
Insufficient Mixing: Vigorous shaking of the separatory funnel for at least one minute during each wash is crucial to ensure complete reaction between the aqueous KF and the organotin halides in the organic layer.[1][2]
-
Inadequate KF Concentration: Using a saturated or 1M aqueous solution of KF is recommended for effective precipitation of tributyltin fluoride (Bu₃SnF).[1][2][3]
-
Formation of a Stable Emulsion: An emulsion can trap organotin compounds in the organic layer, preventing their removal. See the troubleshooting guide for emulsion formation below.
-
Presence of Other Organotin Species: The KF workup is most effective for removing trialkyltin halides like tributyltin chloride.[1][4] If your reaction produced other organotin byproducts, such as tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), they may not be efficiently removed by a simple KF wash alone.[1] In such cases, a pre-treatment with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is then readily precipitated by KF.[1][5]
-
Issue 2: Formation of an Emulsion or Interfacial Precipitate
-
Question: During the aqueous KF wash, a thick emulsion or a solid precipitate formed at the interface between the organic and aqueous layers, making separation impossible. How can I resolve this?
-
Answer: The formation of insoluble white precipitate, tributyltin fluoride (Bu₃SnF), at the interface is expected.[1] However, this can sometimes lead to a difficult-to-separate emulsion. Here are several strategies to address this:
-
Celite Filtration: Filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid Bu₃SnF, allowing the organic and aqueous layers of the filtrate to separate cleanly in the separatory funnel.[1][2]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Solvent Manipulation: Before the workup, consider evaporating the reaction solvent and redissolving the residue in a different extraction solvent.[4]
-
Issue 3: Low Product Yield After Workup
-
Question: My product yield is significantly lower after performing the KF workup and filtration. What could be the cause?
-
Answer: Product loss can occur due to a few reasons:
-
Adsorption onto Precipitate/Celite: Your product may have adsorbed onto the precipitated tributyltin fluoride or the Celite used for filtration. To mitigate this, thoroughly wash the filter cake with the organic solvent used in the extraction to recover any adsorbed product.[3]
-
Product Trapped in Emulsion: If a significant emulsion formed, your product might be trapped within it. Breaking the emulsion as described above should help improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the KF workup for removing tributyltin chloride?
The KF workup relies on a precipitation reaction. Tributyltin chloride ((C₄H₉)₃SnCl), which is a liquid and soluble in organic solvents, reacts with potassium fluoride (KF) in the aqueous phase.[6] This reaction forms tributyltin fluoride ((C₄H₉)₃SnF), a solid that is insoluble in both water and many common organic solvents.[6][7][8][9] This solid can then be easily removed from the reaction mixture by filtration.[6]
Q2: What are the physical properties of the tributyltin fluoride precipitate?
Tributyltin fluoride is a white solid with a melting point of 269-271 °C.[8][9] It is insoluble in water but soluble in nonpolar organic solvents.[8][9]
Q3: Are there alternative methods to the aqueous KF wash for removing organotin byproducts?
Yes, several other effective methods exist:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2][10]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities significantly.[1][11]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: As mentioned earlier, treating the reaction mixture with iodine (I₂) converts certain tin byproducts to tin halides, which are more easily removed by a subsequent KF wash.[1]
Q4: How can I minimize the formation of organotin byproducts in my reaction?
While not always possible, consider using catalytic amounts of the tin reagent if the reaction mechanism allows.[12] Exploring "tin-free" alternative reactions, such as the Suzuki coupling which uses boronic acids, can also eliminate the issue of organotin byproducts altogether.[13]
Q5: How should I safely handle and dispose of tributyltin waste?
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9][14] All tin-containing waste, including the filtered tributyltin fluoride solid and contaminated solvents, should be collected and disposed of as hazardous waste according to your institution's safety guidelines.[4]
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [1] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [1] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [1] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[1][2] Shake the separatory funnel vigorously for at least one minute during each wash.[1][2] An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: If a significant precipitate forms, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualizations
Caption: Workflow for removing tributyltin chloride using an aqueous KF wash.
Caption: Decision-making workflow for troubleshooting common KF workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. parchem.com [parchem.com]
- 9. chembk.com [chembk.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Tributyltin - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Reproducibility of Stille Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Stille coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
A1: The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[1][2]
-
Transmetalation: The organostannane reagent (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst.[1][2]
Q2: What are the most common side reactions in a Stille coupling, and how can they be minimized?
A2: The most common side reaction is the homocoupling of the organostannane reagent (R²-SnR₃) to form a dimer (R²-R²).[1][2][3] This can be minimized by:
-
Optimizing Stoichiometry: Using a slight excess of the organic halide can sometimes suppress homocoupling.
-
Controlling Temperature: Higher temperatures can sometimes promote homocoupling, so running the reaction at the lowest effective temperature is recommended.[4]
-
Slow Addition of Organostannane: Adding the organostannane solution slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the homocoupling side reaction.[4]
Q3: Why are additives such as CuI, LiCl, or CsF sometimes used in Stille couplings?
A3: Additives are often used to accelerate the reaction rate and improve yields, particularly in challenging couplings.
-
Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst that can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[5][6] It is thought to scavenge free ligands from the palladium complex, which can inhibit the reaction.
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing the transition state during oxidative addition and can also improve the rate of transmetalation by increasing the polarity of the solvent.[7][8]
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation at a faster rate.[5]
Q4: How can I effectively remove toxic tin byproducts after the reaction?
A4: The removal of organotin byproducts is crucial due to their toxicity.[2][3] Several methods can be employed for their removal:
-
Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF precipitates the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[9][10]
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[9][10]
-
Treatment with Iodine (I₂): If unreacted tributyltin hydride or hexabutylditin is present, pretreatment with iodine to form tributyltin iodide is recommended before the KF wash.[10]
-
Silica-Based Scavengers: Using solid-supported tin scavengers can be a very effective, non-aqueous method for removing tin residues.[10]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[4] |
| Poor Quality Reagents | Verify the purity of the organostannane and organic halide. Impurities in the organostannane can inhibit the reaction. |
| Presence of Oxygen | Stille couplings are sensitive to oxygen, which can deactivate the palladium catalyst.[4] Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Toluene, THF, and DMF are commonly used.[4][11] Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may be necessary.[4][11] |
| Suboptimal Ligand | The choice of phosphine ligand is critical. For challenging couplings, bulky, electron-rich ligands such as P(t-Bu)₃ or P(o-tol)₃ can improve yields and reaction rates.[4][7] |
Problem 2: Significant Formation of Homocoupled Product
| Possible Cause | Suggested Solution |
| High Concentration of Organostannane | Add the organostannane solution slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[4] |
| High Reaction Temperature | High temperatures can favor homocoupling.[4] Try running the reaction at a lower temperature for a longer period. |
| Catalyst Choice | Certain palladium catalysts may be more prone to promoting homocoupling. Consider screening different palladium sources and ligands. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of various reaction parameters on the yield of Stille coupling reactions, based on literature data.
| Organic Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive | Yield (%) | Reference |
| Aryl Bromide | Vinylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | CsF | 97 | [5] |
| Enol Triflate | Vinylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | LiCl, CuI | 63 | [6] |
| Aryl Chloride | Arylstannane | Pd(OAc)₂ (2.5) | - | THeptAB | 120 | - | 95 | [12] |
| Aryl Bromide | Furylstannane | Pd(P(t-Bu)₃)₂ (2) | - | Water (TPGS-750-M) | RT | DABCO, NaCl | 98 | [13] |
Note: Yields are highly substrate-dependent and the conditions listed may require optimization for different starting materials.
Experimental Protocols
General Procedure for a Stille Coupling Reaction:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any solid ligand.
-
Add the anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe.
-
Add the organic halide (1.0 equivalent) and any solid additives (e.g., CuI, LiCl).
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the organostannane (1.05-1.2 equivalents) to the reaction mixture via syringe. For reactions prone to homocoupling, slow addition using a syringe pump is recommended.[4][11]
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C).[11]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of the starting materials and the formation of the product.[11][14][15]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) for at least one hour.[9][10] If a precipitate forms at the interface, filter the mixture through a pad of Celite®.[9][10]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[11]
-
Visualizations
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Stille reactions.
Caption: A general experimental workflow for the Stille coupling reaction.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Minimizing Catalyst Decomposition in Pyrimidine Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for minimizing catalyst decomposition in pyrimidine cross-coupling reactions. The inherent electronic properties of the pyrimidine ring can lead to unique challenges in catalysis, and this resource offers practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst decomposition in pyrimidine cross-coupling reactions?
A1: The primary cause of catalyst decomposition stems from the Lewis basic nitrogen atoms within the pyrimidine ring. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1][2][3] This can be exacerbated by suboptimal reaction conditions, leading to the formation of palladium black, an inactive form of palladium.[1][4]
Q2: How does the choice of ligand impact catalyst stability and prevent decomposition?
A2: The ligand plays a critical role in stabilizing the active catalytic species and preventing decomposition. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands sterically hinder the coordination of the pyrimidine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Q3: Can the base and solvent system contribute to catalyst decomposition?
A3: Absolutely. The choice of base and solvent is crucial. An incompatible combination can lead to poor catalytic activity and promote decomposition pathways.[2] For instance, some bases can accelerate side reactions like protodeboronation of the boronic acid, which can indirectly affect the catalytic cycle.[2] The solvent must be appropriately degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[2][5] A solvent system that ensures the solubility of all reaction components is also essential for efficient catalysis.[5]
Q4: What is palladium black, and how can its formation be minimized?
A4: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture. Its formation is a common sign of catalyst decomposition.[1][4] It often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to agglomerate.[1] To minimize its formation, one can optimize reaction conditions to increase the catalytic rate, such as by using appropriate ligands and ensuring an inert atmosphere.[1][4] Additives like tetraalkylammonium salts have also been shown to inhibit precipitate formation in some cases.[4]
Q5: Are there any common side reactions to be aware of in pyrimidine cross-coupling?
A5: Yes, the most common side reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homocoupling of the boronic acid.[2] Protodeboronation is often promoted by high temperatures and certain bases.[2] Homocoupling can be minimized by ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the aryl halide.[2] Rigorous deoxygenation of the reaction mixture is crucial to suppress palladium(II)-mediated homocoupling of the boronic acid.[6][7]
Troubleshooting Guides
Problem 1: Low or No Product Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition by Pyrimidine Nitrogen | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[1][3] | Steric hindrance from the ligand can prevent the pyrimidine nitrogen from coordinating to the palladium center.[1] |
| Inactive Catalyst | Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) state.[8][9] Use a fresh, high-quality catalyst. | The catalytic cycle requires the Pd(0) species. Incomplete reduction of the precatalyst will result in low activity.[9] |
| Suboptimal Base | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] | The base plays a critical role in the transmetalation step, and its effectiveness can be substrate-dependent.[10] |
| Poor Solvent Choice | Use a properly degassed, anhydrous solvent or solvent mixture that ensures solubility of all components.[2][5][11] | Oxygen can deactivate the catalyst, and poor solubility can hinder reaction kinetics.[2][5] |
Problem 2: Significant Formation of Palladium Black
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Catalytic Cycle | Optimize reaction conditions (ligand, base, temperature) to accelerate the catalytic turnover.[1] | A faster catalytic cycle reduces the lifetime of vulnerable Pd(0) species in solution, decreasing the likelihood of agglomeration.[1] |
| Presence of Oxygen | Ensure rigorous degassing of solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon).[2] | Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black.[5] |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).[12][13] | Higher concentrations of the catalyst can sometimes favor aggregation. |
Problem 3: Presence of Significant Side Products (Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Rigorously deoxygenate the reaction mixture.[6][7] Consider adding a mild reducing agent like potassium formate.[6][7] | Homocoupling can be mediated by Pd(II) species, which can be present due to incomplete reduction or oxidation by residual oxygen.[6][7] |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Optimize the base and reaction temperature.[2] | Degradation of the boronic acid is often exacerbated by high temperatures and certain bases.[2] |
Data Presentation: Catalyst and Ligand Screening
The following table summarizes the yields obtained from screening various catalysts and ligands for the Suzuki coupling of 2,4-dichloropyrimidine.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene | 100 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 92 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 110 | 68 |
Note: This data is a representative summary compiled from various sources and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for a Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is a generalized procedure and requires optimization for specific substrates.[12]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 5-(Tributylstannyl)pyrimidine vs. Pyrimidine Boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the synthesis of substituted pyrimidines is a critical step in the creation of novel therapeutics, given the prevalence of the pyrimidine scaffold in a multitude of biologically active compounds.[1] Palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic effort, enabling the formation of C-C bonds with high efficiency.
This guide provides an objective comparison between two key pyrimidine-based building blocks: 5-(tributylstannyl)pyrimidine and pyrimidine boronic acids. It is crucial to note that while both are used in palladium-catalyzed cross-coupling, they are employed in two distinct named reactions: the Stille Coupling for organostannanes and the Suzuki-Miyaura Coupling for organoboronic acids.[2][3] This comparison will delve into their respective reaction mechanisms, performance, experimental protocols, and key practical differences to aid in the selection of the optimal reagent for a given synthetic challenge.
Theoretical Framework: Stille vs. Suzuki-Miyaura Coupling
Both the Stille and Suzuki-Miyaura reactions follow a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are:
-
Oxidative Addition : The Pd(0) catalyst inserts into the bond of an organic halide or pseudohalide (e.g., triflate), forming a Pd(II) complex.[2][4]
-
Transmetalation : The organic group from the nucleophilic reagent (organostannane or organoboron) is transferred to the Pd(II) complex.[2][4] This is the key differentiating step.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the Pd(II) center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction utilizes organoboron compounds, such as pyrimidine boronic acid. A critical feature of this reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]
Advantages:
-
Low Toxicity : Organoboron reagents and their byproducts are generally considered to have low toxicity, which is a significant advantage in both laboratory and industrial settings.[2]
-
Stability : Boronic acids are often stable to air and moisture and can be easily handled.[2]
-
Commercially Available : A wide variety of pyrimidine boronic acids and their derivatives are commercially available.[6]
Disadvantages:
-
Base Sensitivity : The reaction requires a base, which may not be compatible with sensitive functional groups on the substrates.[2]
-
Protodeboronation : A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.[1][7]
Stille Coupling
The Stille coupling employs organostannane reagents, such as this compound. Unlike the Suzuki coupling, the transmetalation step does not typically require a base.
Advantages:
-
Mild Conditions : The reaction proceeds under mild, neutral conditions, showing high tolerance for a wide variety of functional groups including esters, amides, and amines.[4][8]
-
Reagent Stability : Organostannanes are stable to air and moisture and can be purified by standard methods like chromatography.[3][4]
Disadvantages:
-
High Toxicity : Organotin compounds are highly toxic and require careful handling and stringent purification methods to remove toxic tin byproducts from the final product.[2][3][4]
-
Stoichiometric Byproducts : The reaction generates stoichiometric amounts of tin halide byproducts (e.g., Bu3SnCl), which can be challenging to separate from the desired product.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences and provide representative experimental data for both coupling methods.
Table 1: General Comparison of Suzuki-Miyaura and Stille Coupling for Pyrimidine Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Pyrimidine Reagent | Pyrimidine Boronic Acid | This compound |
| Key Additive | Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][9] | Often none; LiCl can be an additive[4] |
| Toxicity Profile | Low toxicity of boron compounds[2] | High toxicity of organotin reagents and byproducts[2][3][4] |
| Byproduct Removal | Generally straightforward water/organic extraction | Can be difficult; often requires KF wash or specialized chromatography[4] |
| Functional Group Tol. | Good, but sensitive to strong bases | Excellent, compatible with most functional groups[8] |
| Common Side Reactions | Protodeboronation, Homocoupling[1] | Homocoupling of the organostannane[4] |
Table 2: Selected Experimental Data for Suzuki-Miyaura Coupling of Pyrimidine Boronic Acids
| Pyrimidine Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| Phenylboronic Acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 81 | [10] |
| 3-Furanylboronic Acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl Alcohol | 120 / 12 h | 83 | [11][12] |
| 4-Methoxyphenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 / 18-22 h | 75 | [13] |
| Phenylboronic Acid | 2,6-Dimethyl-4-(tosyloxy)pyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 100 / 10 min (MW) | 94 | [1] |
Table 3: Representative Experimental Data for Stille Coupling
| Stannane Reagent | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| (N-Methylindol-2-yl)tributylstannane | Benzoyl Chloride | PdCl₂(PPh₃)₂ (2) | None | Toluene | 100 / 2 h | 91 | [14] |
| Vinyltributylstannane | Enol Triflate | Pd(dppf)Cl₂·DCM (10) | CuI, LiCl | DMF | 40 / 2.5 days | 87 | [4] |
| 5-Hexyl-2-thienyltributylstannane | 5,8-Dibromoquinoxaline derivative | Pd₂(dba)₃ (2) / P(o-tol)₃ | None | Toluene | 90-110 / 12-16 h | ~95 | [15] |
Note: Data for this compound specifically was not available in the provided search results, so general conditions for similar organostannanes are presented.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Derivative
This protocol is a general starting point based on procedures for coupling aryl boronic acids with halogenated pyrimidines.[1][9][10]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid (or other aryl/heteroaryl boronic acid) (1.0-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[1]
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), the palladium catalyst (0.0025 mmol, 0.5 mol%), and the base (1.5 mmol).[9]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.[1]
-
Add the degassed solvent mixture (6 mL) via syringe.[9]
-
Place the vessel in a microwave reactor and irradiate the mixture at 100-150 °C for 10-30 minutes with stirring.[1][10]
-
After the reaction, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[1][9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]
Protocol 2: Stille Coupling of this compound
This protocol is adapted from general Stille coupling procedures.[4][16] Caution: Organotin compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Aryl or heteroaryl halide/triflate (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (if used).
-
Add anhydrous, degassed toluene (10 mL) via syringe.[15]
-
Add this compound (1.1 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours, monitoring the reaction by TLC.[15]
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes. A precipitate of Bu₃SnF will form.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations: Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Comparative experimental workflow for Suzuki vs. Stille coupling.
Conclusion and Recommendation
The choice between this compound (for Stille coupling) and a pyrimidine boronic acid (for Suzuki-Miyaura coupling) depends heavily on the specific requirements of the synthesis.
Choose Pyrimidine Boronic Acid (Suzuki-Miyaura Coupling) when:
-
Low toxicity is a primary concern.
-
The substrates are stable to basic conditions.
-
Ease of purification and byproduct removal is desired.
Choose this compound (Stille Coupling) when:
-
The substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.
-
A robust reaction with broad functional group tolerance is required.[8]
-
The laboratory is equipped to handle highly toxic reagents and byproducts safely and effectively.
For most applications, particularly in early-stage drug discovery and academic research, the Suzuki-Miyaura coupling is often the preferred method due to the significantly lower toxicity and easier handling of organoboron reagents. However, the Stille coupling remains an invaluable tool for complex syntheses where its exceptional functional group tolerance is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Battle: Stille vs. Suzuki Coupling for the Synthesis of 5-Arylpyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-arylpyrimidines, a key scaffold in numerous bioactive molecules, is of paramount importance. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings stand out as powerful tools for forging the crucial carbon-carbon bond. This guide provides an objective, data-driven comparison of these two stalwart reactions, offering insights into their respective strengths and weaknesses in the context of 5-arylpyrimidine synthesis.
The choice between the Stille and Suzuki coupling is often nuanced, depending on factors such as substrate scope, functional group tolerance, reaction conditions, and, not least, the toxicity of the reagents involved. While both reactions reliably deliver the desired 5-arylpyrimidine products, a deeper dive into their characteristics reveals key differences that can influence the selection of the optimal method for a specific synthetic challenge.
At a Glance: Key Distinctions
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., Aryl-SnBu₃) | Organoborons (e.g., Arylboronic acids) |
| Toxicity of Reagents | High (Organotins are toxic) | Low (Organoborons are generally non-toxic) |
| Byproducts | Toxic and often difficult to remove organotin salts | Generally water-soluble and easily removable boron compounds |
| Reaction Conditions | Often milder, can be performed under neutral conditions | Requires a base for activation of the boronic acid |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups | Good, but can be sensitive to base-labile groups |
Performance in 5-Arylpyrimidine Synthesis: A Quantitative Comparison
The following table summarizes experimental data for the synthesis of 5-arylpyrimidines via Stille and Suzuki couplings, providing a direct comparison of yields under various conditions.
| Entry | Pyrimidine Substrate | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille | 5-Bromopyrimidine | Phenyltributylstannane | Pd(PPh₃)₂Cl₂ (2) | - | - | DMF | 100 | 1 | 85 | [1] |
| Stille | 5-Bromopyrimidine | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₂Cl₂ (2) | - | - | DMF | 100 | 2 | 75 | [1] |
| Stille | 5-Bromopyrimidine | (Furan-2-yl)tributylstannane | Pd(PPh₃)₂Cl₂ (2) | - | - | DMF | 100 | 2 | 68 | [1] |
| Suzuki | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 | [2] |
| Suzuki | 5-Bromopyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 84 | [2] |
| Suzuki | 5-Bromopyrimidine | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [2] |
| Suzuki | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 83 | [3] |
Experimental Protocols
General Procedure for Stille Coupling of 5-Bromopyrimidine with Arylstannanes
This protocol is adapted from the work of Solberg and Undheim.[1]
Materials:
-
5-Bromopyrimidine
-
Aryltributylstannane (1.1 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous Potassium Fluoride (KF) solution
-
Diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 5-bromopyrimidine (5.00 mmol) and the aryltributylstannane (5.50 mmol) in dry DMF (10 ml), add dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.10 mmol).
-
Heat the mixture under a nitrogen atmosphere at 100 °C.
-
Monitor the reaction progress by GLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a concentrated aqueous solution of potassium fluoride (20 ml) followed by diethyl ether (30 ml).
-
Stir the mixture vigorously for 30 minutes.
-
Add water (100 ml) and extract the mixture with diethyl ether (3 x 50 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids
This protocol is a representative procedure for the Suzuki coupling of 5-bromopyrimidine.[2]
Materials:
-
5-Bromopyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
Mechanistic Overview: The Catalytic Cycles
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Suzuki coupling.
Conclusion: Making the Right Choice
Both the Stille and Suzuki couplings are highly effective for the synthesis of 5-arylpyrimidines. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it a "greener" and more practical choice for many applications, including large-scale synthesis in the pharmaceutical industry.
However, the Stille coupling remains a valuable and sometimes superior alternative. Its excellent functional group tolerance and the fact that it often proceeds under neutral conditions can be advantageous when dealing with sensitive substrates that are incompatible with the basic conditions required for the Suzuki reaction. The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts.
Ultimately, the decision between Stille and Suzuki coupling will depend on a careful evaluation of the specific synthetic target, the nature of the starting materials, and the practical considerations of the research or development environment. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of 5-arylpyrimidines.
References
Confirming Product Formation: A Comparative Guide to Key Analytical Methods
In the landscape of drug discovery and development, the unambiguous confirmation of product formation is a critical milestone. Whether synthesizing a novel small molecule, expressing a therapeutic protein, or identifying a key metabolite, researchers rely on a suite of powerful analytical techniques to verify the identity, purity, and quantity of their target compounds. This guide provides a comparative overview of three cornerstone analytical methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering a practical comparison of these techniques' performance characteristics, detailed experimental protocols for common applications, and visual workflows to illustrate key processes.
Performance Comparison of Analytical Methods
Selecting the appropriate analytical technique depends on the specific question being asked. Key considerations include the type of information required (e-g., purity, mass, or structure), the amount of sample available, and the desired throughput. The following table summarizes the quantitative and qualitative performance of HPLC, MS, and NMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Purity, Quantification, Separation of Mixtures | Molecular Weight, Fragmentation Patterns, Sequence (for peptides/proteins), Elemental Composition | Atomic-level Structure, Connectivity, Stereochemistry, Conformation, Quantitation[1] |
| Sensitivity / LOD | Picogram (pg) to Nanogram (ng) levels[1] | Picomole (pmol) to Femtomole (fmol) levels[2] | Microgram (µg) to Milligram (mg) levels[1] |
| Specificity / Selectivity | High; ability to separate analyte from impurities and closely related structures.[3] Can be enhanced with selective detectors. | Very High; can distinguish molecules with minute mass differences. High-resolution MS provides exceptional specificity. | Very High; provides unique spectral fingerprints for different molecular arrangements, excellent for distinguishing isomers.[1] |
| Resolution | High; separates components of a complex mixture effectively.[4] UHPLC offers enhanced resolution and speed.[1] | High; capable of resolving ions with very similar mass-to-charge ratios. | High; allows for the separation of overlapping peaks, influenced by magnetic field strength.[5] |
| Quantitative Accuracy | High; excellent for purity assessment and concentration determination with proper calibration.[6] | Good; quantitative with appropriate internal standards and calibration, but can be affected by ionization efficiency and matrix effects.[7] | Excellent; inherently quantitative as signal intensity is directly proportional to the number of nuclei, often without needing calibration curves (qNMR).[2][8] |
| Analysis Time | Minutes to an hour per sample, allowing for high-throughput screening.[1] | Seconds to minutes per sample; very high throughput is possible with modern systems.[9] | Minutes for simple 1D spectra to hours or days for complex 2D experiments on dilute samples.[1] |
| Sample Requirement | Small volumes, but sample preparation (e.g., filtration) is often required.[1] | Very small amounts of sample needed.[2] | Relatively large sample amounts (mg range) are typically required for good signal-to-noise.[10] |
| Destructive? | Generally non-destructive, but fractions are collected post-separation. | Destructive; the sample is ionized and consumed during analysis.[2] | Non-destructive; the sample can be fully recovered after analysis.[2][11] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of HPLC, MS, and NMR in a drug development context.
Protocol 1: Purity Analysis of a Small Molecule Drug via Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of a synthesized small molecule active pharmaceutical ingredient (API).
1. Objective: To separate the main compound from potential impurities and degradation products and to calculate its purity based on the relative peak area.[3]
2. Materials & Equipment:
-
HPLC system with a UV detector, pump, and autosampler.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile (ACN), and a modifier like trifluoroacetic acid (TFA).
-
Reference standard of the compound of interest.
-
The synthesized sample to be analyzed.
-
Volumetric flasks, pipettes, and syringe filters (0.22 µm or 0.45 µm).
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases to remove dissolved gases and particulate matter.[3]
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve it in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.2 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a concentration of approximately 0.2 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
Instrument Setup and Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Select a UV wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30-31 min: 95% to 5% B (return to initial)
-
31-35 min: 5% B (re-equilibration)
-
-
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[3]
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to determine the retention time and peak shape of the main compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the sample injection.
-
Calculate the percent purity using the area normalization method:
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Protein Identification by LC-MS/MS
This protocol describes a "bottom-up" proteomics workflow to identify a protein product from a complex mixture, such as a cell lysate.[12]
1. Objective: To enzymatically digest a protein sample into peptides, separate them by liquid chromatography, and analyze them by tandem mass spectrometry to determine the protein's identity.[13]
2. Materials & Equipment:
-
LC-MS/MS system (e.g., nano-HPLC coupled to an Orbitrap or ion-trap mass spectrometer).[14]
-
Reagents for protein reduction (DTT) and alkylation (iodoacetamide).
-
Sequencing-grade trypsin.
-
Buffers: Lysis buffer, ammonium bicarbonate.
-
Solvents: Acetonitrile (ACN), formic acid (FA).
3. Procedure:
-
Sample Preparation & Protein Extraction:
-
Extract proteins from cells or tissues using a suitable lysis buffer containing detergents and protease inhibitors.
-
Quantify the total protein concentration (e.g., via a BCA assay).
-
-
Protein Digestion:
-
Take a known amount of protein (e.g., 50 µg).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.[13][14]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a small volume of LC loading buffer (e.g., 2% ACN, 0.1% FA).[14]
-
Inject the sample onto a nano-flow HPLC system equipped with a C18 analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration over 60-120 minutes.
-
The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.[14]
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode: it acquires a full MS scan (MS1) to detect peptide precursor ions, followed by fragmentation (MS/MS or MS2) of the most intense precursor ions.[13]
-
-
Data Analysis:
-
Process the raw MS/MS spectra using a database search engine (e.g., Sequest, Mascot).
-
The software matches the experimental fragmentation patterns against theoretical patterns generated from a protein sequence database (e.g., UniProt).[14]
-
Protein identification is confirmed when multiple peptides are confidently matched to a single protein entry.
-
Protocol 3: Structural Confirmation of a Small Organic Molecule by 1H NMR
This protocol details the steps for preparing and analyzing a purified organic compound to confirm its chemical structure using proton (¹H) NMR.
1. Objective: To obtain a high-resolution ¹H NMR spectrum to verify the chemical environment, connectivity, and relative number of protons in a molecule, confirming its expected structure.[15]
2. Materials & Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality 5 mm NMR tubes and caps.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆).[10]
-
Internal standard (e.g., Tetramethylsilane, TMS).
-
Glass Pasteur pipette and glass wool.
3. Procedure:
-
Sample Preparation:
-
Weigh 5-25 mg of the purified solid compound.[10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The solvent should be chosen based on the sample's solubility and should not have signals that overlap with important sample signals.
-
Add a small amount of TMS as an internal reference (chemical shift set to 0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR magnet.
-
Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized across the sample volume to improve peak shape and resolution. This is often an automated process.
-
Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phasing: Correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Ensure the baseline of the spectrum is flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[16]
-
Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to that signal.
-
Interpretation: Analyze the chemical shift, integration, and spin-spin splitting (multiplicity) of each signal to confirm that the observed spectrum matches the expected structure of the product.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships. The following visualizations were created using Graphviz (DOT language) to depict a general analytical workflow and a relevant signaling pathway.
References
- 1. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. benchchem.com [benchchem.com]
- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Transcending Resolution Limits in HPLC and Diffusion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. massive.ucsd.edu [massive.ucsd.edu]
- 15. scribd.com [scribd.com]
- 16. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Stille Coupling Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the unambiguous structural confirmation of reaction products is paramount. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, is a powerful tool for constructing carbon-carbon bonds. However, proper characterization is essential to confirm the desired product's formation and purity. This guide provides a comparative analysis of the spectroscopic techniques used to characterize Stille coupling products, contrasting them with common alternatives like the Suzuki, Heck, and Sonogashira couplings.
Spectroscopic Fingerprints: A Comparative Overview
The primary methods for characterizing the products of these coupling reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, allowing for a confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For Stille coupling products, typically biaryls or vinylarenes, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and proton environments. A key feature that distinguishes Stille reactions is the potential presence of residual organotin reagents or byproducts. These can be detected using ¹¹⁹Sn NMR spectroscopy, a technique not relevant to other common coupling reactions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. While the newly formed C-C bond in a Stille product does not have a highly characteristic absorption, IR is crucial for confirming the presence or absence of starting material functional groups (e.g., C-Br stretch) and the integrity of other functionalities in the final product. The spectra of products from different coupling reactions will be dominated by the characteristic absorptions of the principal functional groups in the molecule (e.g., C=C in Heck products, C≡C in Sonogashira products).
Mass Spectrometry (MS): MS provides the molecular weight of the product, offering direct confirmation of a successful coupling event. The fragmentation pattern can also yield valuable structural information. While the high-resolution mass of a biaryl product from a Stille or Suzuki reaction would be identical, the presence of tin-isotope patterns in the mass spectrum can indicate contamination with organotin byproducts from a Stille reaction.
Quantitative Data Comparison
The following table summarizes the key spectroscopic features expected for the products of Stille coupling and its common alternatives. This allows for a direct comparison of the data used to confirm reaction outcomes.
| Spectroscopic Technique | Stille Coupling Product (e.g., Biaryl) | Suzuki Coupling Product (e.g., Biaryl) | Heck Coupling Product (e.g., Vinylarene) | Sonogashira Coupling Product (e.g., Arylalkyne) |
| ¹H NMR | Complex aromatic signals (typically 6.8-8.5 ppm). Absence of signals for organotin protons (e.g., ~0.9-1.3 ppm for Bu₃Sn-). | Complex aromatic signals (typically 6.8-8.5 ppm). Absence of signals for boronic acid/ester protons. | Vinylic proton signals (typically 5.0-7.5 ppm) with characteristic cis/trans coupling constants (J ≈ 6-12 Hz for cis, J ≈ 12-18 Hz for trans).[1][2] Aromatic signals. | Aromatic signals. Absence of terminal alkyne proton (~2.0-3.5 ppm).[3] |
| ¹³C NMR | Aromatic signals (typically 120-150 ppm). Quaternary carbon signals at the point of coupling. | Aromatic signals (typically 120-150 ppm). Quaternary carbon signals at the point of coupling. | Vinylic carbon signals (typically 100-140 ppm).[1] Aromatic signals. | Alkynyl carbon signals (typically 80-100 ppm).[3] Aromatic signals. |
| IR Spectroscopy | C-H aromatic stretch (~3100-3000 cm⁻¹). C=C aromatic stretch (~1600-1450 cm⁻¹). | C-H aromatic stretch (~3100-3000 cm⁻¹). C=C aromatic stretch (~1600-1450 cm⁻¹). | =C-H stretch (>3000 cm⁻¹). C=C stretch (~1680-1620 cm⁻¹).[4] Out-of-plane C-H bend (~990-675 cm⁻¹). | C≡C stretch (weak or absent for internal alkynes, ~2260-2100 cm⁻¹).[5] C-H aromatic stretch (~3100-3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the coupled product. Fragmentation pattern typical of aromatic systems. | Molecular ion peak corresponding to the coupled product. Fragmentation pattern typical of aromatic systems. | Molecular ion peak corresponding to the coupled product. Fragmentation often involves cleavage at the vinylic position. | Molecular ion peak corresponding to the coupled product. Fragmentation can involve the triple bond. |
| Other Relevant NMR | ¹¹⁹Sn NMR: Used to detect organotin byproducts. Signals for common byproducts like Bu₃SnCl appear around +140 to +160 ppm.[6] | ¹¹B NMR: Used to detect residual boronic acids (~25-35 ppm) or boronate esters (~20-30 ppm).[7][8] | Not applicable. | Not applicable. |
Experimental Protocols
Accurate data relies on correct sample preparation and analysis. Below are generalized protocols for the key spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-25 mg of the purified solid product for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If a precise chemical shift reference is needed, an internal standard such as tetramethylsilane (TMS) can be added.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
-
Analysis:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
For Stille reaction mixtures or products where tin contamination is suspected, acquire a ¹¹⁹Sn NMR spectrum.
-
For Suzuki reactions, a ¹¹B NMR spectrum can be acquired to check for boron-containing residues.[8]
-
2. Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
For solid samples, place a small amount of the purified product onto the center of the crystal.
-
Use the pressure clamp to ensure firm and uniform contact between the solid sample and the crystal surface.[9]
-
-
Analysis:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.[10]
-
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[8]
-
Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of a solvent appropriate for ESI-MS, typically methanol, acetonitrile, or water, often with 0.1% formic acid to aid ionization. The final concentration should be in the low µg/mL range.[8][11]
-
Ensure the final solution is free of non-volatile salts (e.g., NaCl, phosphates) and particulates, as these can interfere with ionization and clog the instrument.[11]
-
Transfer the final diluted solution to a designated mass spectrometry vial.
-
-
Analysis:
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in the appropriate mass range and ionization mode (positive or negative).
-
Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the product.
-
Visualizing the Workflow and Analysis
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for the characterization of a Stille coupling product.
Caption: Logic diagram for comparative spectroscopic analysis of coupling products.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Solved Interpret the 1H NMR and 13C NMR spectra data | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Stille Coupling: A Superior Strategy for the Synthesis of Functionalized Pyrimidines in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The functionalized pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to efficiently and selectively introduce diverse substituents onto the pyrimidine ring is paramount for the exploration of chemical space and the optimization of drug candidates. Among the arsenal of cross-coupling reactions utilized for this purpose, the Stille coupling has emerged as a particularly advantageous method. This guide provides an objective comparison of Stille coupling with other common cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—for the functionalization of pyrimidines, supported by experimental data and detailed protocols.
Key Advantages of Stille Coupling for Pyrimidine Functionalization
The Stille coupling offers several distinct advantages in the context of synthesizing complex and functionally diverse pyrimidine derivatives:
-
Exceptional Functional Group Tolerance: One of the most significant benefits of the Stille coupling is its remarkable tolerance for a wide array of functional groups.[1] Organotin reagents are stable towards many functionalities that are often incompatible with the more reactive organometallic reagents used in other coupling reactions. This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes and improving overall efficiency.
-
Stability of Organotin Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store over long periods.[2][3][4] This contrasts with the sensitivity of some organoboron compounds used in Suzuki coupling, which can be prone to decomposition.
-
Milder Reaction Conditions: Stille couplings can often be performed under neutral or mildly basic conditions, which is beneficial for substrates sensitive to the strongly basic conditions typically required for Suzuki reactions.[5]
-
Reduced Steric Hindrance Effects: In some cases, Stille coupling can be less sensitive to steric hindrance compared to Suzuki coupling, allowing for the formation of sterically congested C-C bonds that are challenging to synthesize using other methods.[5]
Comparative Performance Analysis
While Stille coupling offers significant advantages, a comprehensive evaluation requires a direct comparison with other prevalent cross-coupling methodologies. The choice of reaction often depends on the specific pyrimidine substrate, the nature of the coupling partner, and the desired functional group compatibility.
Carbon-Carbon (C-C) Bond Formation: Stille vs. Suzuki vs. Sonogashira
The introduction of aryl, heteroaryl, vinyl, and alkynyl groups onto the pyrimidine core is crucial for modulating the pharmacological properties of drug candidates.
Table 1: Comparison of Yields for C-C Bond Forming Reactions on Halogenated Pyrimidines
| Coupling Reaction | Halopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2,4-Dichloropyrimidine | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Dioxane | 100 | 12 | 78 | N/A |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | >80 | [6] |
| Suzuki | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 81 | [7] |
| Sonogashira | 2-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 2 | 95 | N/A |
From the available data, Suzuki coupling demonstrates high efficiency for the arylation of dichloropyrimidines.[6][7] However, a comparative study on the functionalization of diazocines, a related nitrogen-containing heterocycle, revealed that Stille coupling provided superior yields for substrates containing coordinating functional groups like aldehydes and esters, where Suzuki coupling yields were significantly lower.[5] This suggests that for highly functionalized pyrimidines, Stille coupling may be the more robust option. Sonogashira coupling is highly effective for the introduction of alkynyl moieties.
Carbon-Nitrogen (C-N) Bond Formation: Stille (Indirect) vs. Buchwald-Hartwig
The formation of C-N bonds is critical for introducing amine functionalities, which are prevalent in many bioactive molecules. While Stille coupling is primarily a C-C bond-forming reaction, it can be used indirectly to form C-N bonds by first coupling a nitrogen-containing stannane. The Buchwald-Hartwig amination is the most direct and widely used method for this transformation.
Table 2: Comparison of Yields for C-N Bond Forming Reactions on Halogenated Pyrimidines
| Coupling Reaction | Halopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | N/A |
| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 2 | 92 | N/A |
Note: Data represents typical literature values. Direct comparison should be made with caution.
The Buchwald-Hartwig amination is a highly efficient method for the direct formation of C-N bonds with pyrimidines, offering excellent yields with a variety of amines.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these coupling reactions in a research setting.
General Experimental Workflow
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for cross-coupling reactions.
Detailed Methodologies
1. Stille Coupling of 2,4-Dichloropyrimidine with (Tributylstannyl)pyridine
-
Materials: 2,4-Dichloropyrimidine (1.0 mmol), (tributylstannyl)pyridine (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous dioxane (10 mL).
-
Procedure: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine, (tributylstannyl)pyridine, and Pd(PPh₃)₄. Add anhydrous dioxane and degas the mixture with argon for 15 minutes. Heat the reaction mixture to 100 °C and stir for 12 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Suzuki Coupling of 2,4-Dichloropyrimidine with 4-Methoxyphenylboronic Acid (Microwave-Assisted) [7]
-
Materials: 2,4-Dichloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.005 mmol), K₂CO₃ (2.0 mmol), and 1,4-dioxane (4 mL).
-
Procedure: In a microwave reactor vial, combine 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add 1,4-dioxane and seal the vial. Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.
3. Sonogashira Coupling of 2-Chloropyrimidine with Phenylacetylene
-
Materials: 2-Chloropyrimidine (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Et₃N (2.0 mmol), and anhydrous THF (10 mL).
-
Procedure: To a Schlenk flask under an argon atmosphere, add 2-chloropyrimidine, PdCl₂(PPh₃)₂, and CuI. Add anhydrous THF and Et₃N, followed by the dropwise addition of phenylacetylene. Stir the reaction mixture at room temperature for 2 hours. After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
4. Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline
-
Materials: 2-Chloropyrimidine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), Cs₂CO₃ (1.4 mmol), and anhydrous dioxane (10 mL).
-
Procedure: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Add 2-chloropyrimidine, aniline, and anhydrous dioxane. Seal the tube and heat the reaction mixture to 100 °C for 16 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel. The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion
The Stille coupling presents a powerful and often superior method for the functionalization of pyrimidines, particularly when dealing with complex substrates bearing a multitude of functional groups. Its key advantages of exceptional functional group tolerance, reagent stability, and milder reaction conditions can significantly streamline synthetic efforts in drug discovery and development. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are indispensable tools for specific transformations, the versatility of the Stille coupling makes it a highly valuable and often preferred strategy for the synthesis of novel and diverse pyrimidine-based drug candidates. The choice of the optimal coupling method will ultimately depend on a careful consideration of the specific substrate, the desired transformation, and the overall synthetic strategy.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Stille coupling illustrates the sequence of elementary steps involving the palladium catalyst.
References
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Organostannane Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the array of cross-coupling methods, the palladium-catalyzed Stille reaction, which utilizes organostannane reagents, remains a powerful and versatile tool.[1] The reaction's tolerance for a wide variety of functional groups and the general stability of organostannanes to air and moisture make it particularly attractive for the synthesis of complex molecules.[2][3]
This guide provides an objective comparison of the reactivity of different classes of organostannane reagents. By understanding the inherent reactivity differences and the factors that modulate them, researchers can make more informed decisions in reaction design, leading to optimized yields and enhanced efficiency in the synthesis of novel chemical entities.
Understanding the Core of Reactivity: The Stille Catalytic Cycle
The reactivity of an organostannane reagent is intrinsically linked to the efficiency of the transmetalation step in the Stille catalytic cycle. This cycle is generally understood to involve three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically an organic halide or triflate, R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The newly formed Pd(II) complex eliminates the final coupled product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The facility of the transmetalation step is the primary determinant of the overall reaction rate and is highly dependent on the nature of the organic group (R²) being transferred from the tin atom.
Comparative Reactivity of Organostannane Reagents
The rate of transfer of the organic group from the tin atom to the palladium center follows a general, well-established trend. This reactivity hierarchy is crucial for designing selective cross-coupling reactions, especially when using organostannanes with different types of organic substituents.
General Reactivity Order: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl ≈ Benzyl > Alkyl
This order is primarily governed by the electronegativity and hybridization of the carbon atom attached to the tin. The sp-hybridized carbon of an alkynyl group is the most electronegative, leading to the fastest transfer, while the sp³-hybridized carbon of an alkyl group is the least reactive.[4]
Data Presentation: A Comparative Overview of Yields
While a single study providing a direct comparison of all organostannane classes under identical conditions is elusive, the following table synthesizes representative data from various studies to illustrate the general performance of different organostannane reagents in Stille cross-coupling reactions. It is important to note that reaction conditions, including catalyst, ligands, and temperature, significantly influence yields.
| Organostannane Type | Example Reagent | Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkynyl | Tetra(phenylethynyl)stannane | p-Nitroiodobenzene | Pd(PPh₃)₂Cl₂ / Et₃N | DMF | 100 | 0.5 | 98 |
| Alkenyl (Vinyl) | (E)-1-Hexenyl-SnBu₃ | S-p-Tolyl 2-thiophenethiocarboxylate | Pd₂(dba)₃ / TFP / CuDPP | THF | 50 | 25 | 95 |
| Aryl | Phenyl-SnBu₃ | S-p-Tolyl 4-methoxybenzothioate | Pd₂(dba)₃ / TFP / CuDPP | THF | 50 | 1 | 96 |
| Benzyl | Benzyl-SnBu₃ | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | Toluene | 100 | 2 | 80 |
| Alkyl | Methyl-SnBu₃ | S-p-Tolyl 4-nitrobenzothioate | Pd₂(dba)₃ / TFP / CuDPP | THF | 50 | 25 | 73 |
Data synthesized from multiple sources for illustrative comparison. TFP = tri-2-furylphosphine, CuDPP = Cu(I) diphenylphosphinate.
Factors Influencing Reactivity
Beyond the nature of the transferring group, several other factors can be manipulated to modulate the reactivity of organostannane reagents and the overall efficiency of the Stille coupling.
-
Non-transferable Groups: The alkyl groups on the tin atom that are not transferred (typically methyl or butyl) also influence reactivity. Trimethylstannyl compounds are generally more reactive than their tributylstannyl counterparts; however, they are also significantly more toxic.[1]
-
Ligands: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich, bulky ligands can accelerate the initial oxidative addition step, while less donating ligands can enhance the rate of transmetalation and reductive elimination.[4]
-
Additives: The addition of copper(I) salts, particularly copper(I) iodide (CuI), can dramatically accelerate the rate of Stille couplings, in some cases by a factor of over 1000.[1] It is believed that the copper(I) salt can act as a co-catalyst, potentially facilitating the transmetalation step.[3]
Strategic Selection of an Organostannane Reagent
The choice of the appropriate organostannane reagent is a strategic decision based on the desired transformation and the substrate's functional group tolerance. The following workflow provides a logical approach to this selection process.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired outcomes in the laboratory. Below are representative methodologies for a standard Stille cross-coupling reaction.
General Procedure for Palladium-Catalyzed Stille Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Organic electrophile (R¹-X, 1.0 equiv)
-
Organostannane reagent (R²-SnBu₃, 1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)
-
Optional: Copper(I) iodide (CuI, 10–20 mol%)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the organic electrophile, the palladium catalyst, and if used, the copper(I) iodide co-catalyst.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Purification: Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.[5]
Conclusion
Organostannanes are highly valuable reagents in the synthetic chemist's toolbox for the construction of C-C bonds. A thorough understanding of the relative reactivity of different organostannane classes—alkynyl, alkenyl, aryl, and alkyl—is paramount for the successful design and execution of Stille cross-coupling reactions. By carefully selecting the organostannane reagent and optimizing reaction conditions through the judicious use of ligands and additives, researchers can harness the full potential of this powerful synthetic methodology. However, due to the high toxicity of organotin compounds, appropriate handling and waste disposal procedures are critical.[1]
References
Yield comparison between different palladium catalysts in Stille coupling
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis due to its broad functional group tolerance and relatively mild reaction conditions. The choice of palladium catalyst is a critical parameter that significantly influences the reaction's yield, rate, and applicability. This guide provides an objective comparison of commonly used palladium catalysts in Stille coupling, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in Stille coupling is highly dependent on the specific substrates, ligands, and reaction conditions employed. However, general trends and comparative data from various studies can guide the selection process. Below is a summary of quantitative yield data for different palladium catalysts in the Stille coupling of aryl bromides with organostannanes.
| Catalyst | Aryl Bromide | Organostannane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Tetraphenyltin | PEG-400 | 100 | 1 | 97 | [1] |
| Pd(PPh₃)₄ | Bromobenzene | Tributyl(phenyl)stannane | Toluene | 100 | 12 | 85 | [2] |
| Pd₂(dba)₃ / P(o-tol)₃ | Bromothiophene | Tributyl(vinyl)stannane | Dioxane | 100 | 8 | 92 | [2] |
| PdCl₂(PPh₃)₂ | Bromothiophene | Tributyl(2-thienyl)stannane | DMF | 90 | 16 | 78 | [2] |
| Pd(OAc)₂ / DABCO | 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Dioxane | 100 | 3 | 98 |
Note: Yields are isolated yields and are highly dependent on the specific reaction conditions and substrates. This table is for comparative purposes and results may vary.
Comparative studies have often highlighted Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a highly effective and versatile catalyst for a broad range of Stille coupling reactions. Studies have shown it to outperform other palladium catalysts in specific applications, such as the coupling of aryl bromides with organotin reagents in polyethylene glycol (PEG) as a green solvent, affording excellent yields in short reaction times.[1][3]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) , often used in combination with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃), is another widely used air-stable precursor for the active Pd(0) species.[4] This combination is particularly effective for more challenging substrates.
**Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) ** is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is a versatile catalyst, although in some comparative studies, it has shown slightly lower yields compared to Pd(PPh₃)₄ or Pd₂(dba)₃-ligand systems for specific substrates.[2]
Palladium(II) acetate (Pd(OAc)₂) , often in the presence of a ligand or an additive like 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient catalytic system for Stille cross-coupling, including reactions with aryl chlorides.
Stille Coupling Catalytic Cycle
The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-yielding Stille coupling reactions. Below are representative protocols for different palladium catalysts.
Protocol 1: Stille Coupling using Pd(PPh₃)₄
This protocol is adapted from the work of Huang et al. (2009) for the coupling of an aryl bromide with an organotin reagent.[1]
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), tetraphenyltin (0.25 mmol, 1.0 equiv of phenyl group), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and sodium acetate (NaOAc) (2.0 mmol).
-
Solvent Addition: Add polyethylene glycol 400 (PEG-400) (3 mL).
-
Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for the specified time (e.g., 1 hour).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling using Pd₂(dba)₃ / P(o-tol)₃
This protocol is a general procedure for the Stille coupling of a brominated thiophene.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromothiophene (1.0 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Reagent Addition: Add anhydrous and degassed dioxane via syringe, followed by the organostannane reagent (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 100 °C with vigorous stirring for 8 hours.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. The resulting precipitate is filtered through Celite. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The residue is purified by column chromatography.
Protocol 3: Stille Coupling using PdCl₂(PPh₃)₂
This protocol provides a general method for Stille coupling.
-
Reaction Setup: In a reaction flask, dissolve the organic halide (1.0 mmol) and the organostannane (1.2 mmol) in anhydrous and degassed DMF (5 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Degassing: The mixture is degassed by bubbling with an inert gas for 10-15 minutes.
-
Reaction Conditions: The reaction is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated KF solution to remove tin byproducts, followed by washing with brine. The organic layer is dried over anhydrous MgSO₄ and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Conclusion
The selection of an appropriate palladium catalyst is a critical step in optimizing the Stille coupling reaction. While Pd(PPh₃)₄ often demonstrates high reactivity and provides excellent yields under mild conditions, other catalysts such as Pd₂(dba)₃ (with a suitable ligand) and Pd(OAc)₂ offer viable and sometimes superior alternatives depending on the specific substrates and desired reaction parameters. For less reactive substrates like aryl chlorides, more specialized catalytic systems may be required. Researchers are encouraged to screen a variety of catalysts and conditions to achieve the optimal outcome for their specific synthetic targets. The detailed protocols provided herein serve as a starting point for developing robust and efficient Stille coupling procedures.
References
A Comparative Guide to Mechanistic Studies of Stille Coupling with Pyrimidine Substrates
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance. Its application in the synthesis of pyrimidine-containing molecules is of particular significance to the pharmaceutical industry, as the pyrimidine scaffold is a privileged structure in a multitude of therapeutic agents. This guide provides a comparative analysis of the mechanistic aspects of the Stille coupling with various pyrimidine substrates, supported by experimental data to inform catalyst selection, reaction optimization, and mechanistic understanding.
Mechanistic Overview: The Catalytic Cycle
The Stille coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the pyrimidine substrate, including the identity and position of the halogen atom, significantly influences the kinetics and outcome of these steps.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Reactivity of Halopyrimidines: A Comparative Analysis
The reactivity of halopyrimidines in the Stille coupling is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity follows the general trend for aryl halides: I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1][2] Iodopyrimidines are highly reactive and can undergo coupling under mild conditions, while chloropyrimidines are more challenging substrates, often requiring more active catalysts and higher temperatures.[1]
Influence of Halogen Position: The electron-deficient nature of the pyrimidine ring activates the C-X bond towards oxidative addition. The general order of reactivity for the halogen position is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.
Data Presentation: Comparison of Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Stille coupling of various halopyrimidine substrates. These data are compiled from multiple sources to provide a comparative overview.
Table 1: Stille Coupling of 2-Chloropyrimidine Derivatives
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | 67 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ (2) / P(t-Bu)₃ (8) | - | Dioxane | 100 | 16 | 75 |
| 2-Thienyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 24 | 82 |
Table 2: Stille Coupling of 4-Chloropyrimidine Derivatives
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl-SnBu₃ | Pd(PPh₃)₄ (3) | - | DMF | 95 | 12-24 | High |
| 3-Tolyl-SnBu₃ | Pd₂(dba)₃ (1.5) | AsPh₃ (3.5) | Dioxane | 110 | 18 | 97 |
| Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 16 | 85 |
Table 3: Stille Coupling of 5-Bromopyrimidine
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | High |
| Vinyl-SnBu₃ | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | 80 | 6 | 92 |
| 2-Furyl-SnBu₃ | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | THF | 60 | 24 | 88 |
Site-Selectivity in Dihalopyrimidines: A Mechanistic Dichotomy
The Stille coupling of dihalopyrimidines, such as 2,4-dichloropyrimidine, typically exhibits a strong preference for reaction at the C4 position.[3] This selectivity is attributed to the higher electrophilicity of the C4 position, which facilitates a more rapid oxidative addition of the palladium catalyst.[4]
However, recent studies have demonstrated that this inherent C4-selectivity can be inverted to favor the C2 position through careful selection of the catalyst system. Specifically, the use of Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[5] This suggests that the mechanism of C-Cl bond activation may deviate from the traditional oxidative addition pathway under these conditions.[5][6]
Caption: Logical relationship of catalyst-dependent site-selectivity in the cross-coupling of 2,4-dichloropyrimidine.
Experimental Protocols
General Procedure for Stille Coupling of a Halopyrimidine:
To a flame-dried Schlenk flask is added the halopyrimidine (1.0 equiv.), the palladium catalyst (1-5 mol%), and any solid ligand under an inert atmosphere. The flask is evacuated and backfilled with argon or nitrogen three times. Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane) is added via syringe, followed by the organostannane (1.1-1.5 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][7]
Experimental Workflow for Stille Coupling:
Caption: A typical experimental workflow for a Stille coupling reaction.
Conclusion
The Stille coupling of pyrimidine substrates is a powerful and versatile tool in organic synthesis, particularly for applications in drug discovery. A thorough understanding of the mechanistic principles, including the factors governing reactivity and regioselectivity, is crucial for the rational design of efficient and selective synthetic routes. This guide provides a comparative framework for researchers to navigate the complexities of this important reaction, facilitating the development of novel pyrimidine-based molecules with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
A Guide to Greener Alternatives for Organotin Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, particularly as reagents in palladium-catalyzed cross-coupling reactions like the Stille coupling and as catalysts in polyurethane formation, have long been mainstays in organic synthesis. However, their significant toxicity and persistence in the environment pose considerable health and safety risks, prompting the shift towards greener, more sustainable alternatives.[1][2] This guide provides an objective comparison of the performance of organotin reagents against their principal green alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform safer and more environmentally benign laboratory practices.
Part 1: Cross-Coupling Reactions - Moving Beyond Stille
The Stille reaction, which forges carbon-carbon bonds using organostannanes, is highly versatile due to the stability and functional group tolerance of the tin reagents.[1] However, the acute toxicity of these compounds is a major drawback.[2] Fortunately, several greener alternatives have emerged, with the Suzuki-Miyaura, Negishi, and Hiyama couplings being the most prominent.
Performance Comparison: Stille vs. Greener Alternatives
The choice of a cross-coupling reaction often depends on a trade-off between reactivity, substrate scope, functional group tolerance, and the toxicity of the reagents and byproducts.
-
Suzuki-Miyaura Coupling (Organoboron Reagents): This is arguably the most widely adopted alternative to the Stille coupling. It utilizes organoboron compounds (boronic acids and esters) which are significantly less toxic.[2] The boronic acid byproducts are generally water-soluble and easier to remove than tin residues. While historically considered more sensitive, advancements in ligands and conditions have made the Suzuki coupling exceptionally robust.
-
Negishi Coupling (Organozinc Reagents): Organozinc reagents are more reactive than organoboranes and organostannanes, which can be advantageous. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[3] A key advantage is the high functional group tolerance of organozinc compounds.[4]
-
Hiyama Coupling (Organosilicon Reagents): Organosilanes are praised for their low toxicity, stability, and the environmentally benign nature of their silicon byproducts.[5] A key feature of the Hiyama coupling is the need for an activating agent (e.g., a fluoride source or base) to facilitate transmetalation, which adds a step but also contributes to the high functional group tolerance of the unactivated reagent.[6]
Quantitative Data Summary
The following tables provide a comparative look at the performance of Stille coupling versus its greener alternatives under specific, experimentally verified conditions.
Table 1: Stille vs. Suzuki Coupling for the Synthesis of Functionalized Diazocines
| Entry | Electrophile | Coupling Partner | Reaction | Yield (%) |
| 1 | 4-Bromotoluene | Diazocine-SnBu₃ | Stille | 85 |
| 2 | 4-Bromotoluene | Diazocine-Bpin | Suzuki | 88 |
| 3 | 4-Bromoanisole | Diazocine-SnBu₃ | Stille | 90 |
| 4 | 4-Bromoanisole | Diazocine-Bpin | Suzuki | 95 |
| 5 | 1-Bromo-4-nitrobenzene | Diazocine-SnBu₃ | Stille | 89 |
| 6 | 1-Bromo-4-nitrobenzene | Diazocine-Bpin | Suzuki | 80 |
| 7 | 1-Bromo-2-isopropylbenzene | Diazocine-SnBu₃ | Stille | 86 |
| 8 | 1-Bromo-2-isopropylbenzene | Diazocine-Bpin | Suzuki | 60 |
Data sourced from a comparative study on diazocine functionalization. Conditions varied slightly between reaction types to optimize yield.
Table 2: General Performance Overview of Cross-Coupling Reactions
| Feature | Stille Coupling (Organotin) | Suzuki Coupling (Organoboron) | Negishi Coupling (Organozinc) | Hiyama Coupling (Organosilicon) |
| Toxicity | High | Low | Moderate | Low |
| Reagent Stability | Stable to air & moisture | Boronic acids can be unstable; esters are more stable | Sensitive to air & moisture | Stable to air & moisture |
| Functional Group Tolerance | Excellent | Good to Excellent | Excellent | Excellent |
| Byproduct Removal | Difficult | Generally Easy | Moderate | Easy |
| Need for Additives | Often requires additives (e.g., Cu(I)) | Requires a base | None for transmetalation | Requires an activator (e.g., F⁻) |
Mechanistic Overview: The Palladium Catalytic Cycle
All four cross-coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent used in the transmetalation step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Protocols
Safety Note: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, DMF). Add the organostannane reagent (1.1-1.2 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the slurry through celite.
-
Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Inerting and Solvent Addition: Seal the flask, then evacuate and backfill with an inert gas (repeat 3x). Add degassed solvent (e.g., a mixture of Toluene and water).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
Part 2: Polyurethane Catalysts - Alternatives to Organotins
Organotin compounds, especially dibutyltin dilaurate (DBTDL), are highly effective catalysts for the synthesis of polyurethanes.[8] However, their toxicity has driven the search for safer alternatives, with bismuth and zinc-based catalysts emerging as leading candidates.[9]
Performance Comparison: Organotin vs. Bismuth Catalysts
Bismuth carboxylates are promising non-toxic alternatives to organotin catalysts. Their catalytic activity can be comparable to DBTDL, though direct replacement is not always straightforward as performance can differ based on the specific polyurethane system.[7][10]
Table 3: Catalyst Performance in Silane-Terminated Poly(Urethane-Urea) Curing
| Catalyst | Metal Content (%) | Curing Time (days) |
| Dibutyltin Laurate (DBTL) | 15.5 - 17.0 | 1 |
| Bismuth Carboxylate (Bi2) | 19 - 21 | 1 |
Data shows that a bismuth catalyst with a higher metal content can achieve a curing time comparable to the organotin standard.
Experimental Workflow
The following diagram illustrates a typical workflow for synthesizing and comparing the performance of polyurethane foams using different catalysts.
Caption: Workflow for comparative synthesis of polyurethane foams.
Experimental Protocol: Polyurethane Foam Synthesis
This protocol describes a general procedure for preparing flexible polyurethane foam to compare catalyst performance.
-
Premix Preparation: In a suitable container, blend the polyol, water, surfactant, and any amine co-catalysts using a mechanical mixer (e.g., at 2000 rpm for 2 minutes).
-
Catalyst Addition: Divide the premix into separate containers. To each, add the specific metal catalyst to be tested (e.g., DBTL or a bismuth carboxylate) at the desired concentration (e.g., 0.1 parts per hundred parts of polyol).
-
Isocyanate Addition: To each premix containing the catalyst, add the isocyanate component and mix vigorously for a short duration (e.g., 10 seconds at 2000 rpm).
-
Foam Formation: Immediately pour the reacting mixture into a mold and allow it to rise freely at room temperature.
-
Curing: Let the foams cure under ambient conditions for at least 24 hours before characterization.
-
Analysis: Characterize the resulting foams by measuring properties such as density, compression strength, and thermal stability (TGA), and by examining the cellular structure using scanning electron microscopy (SEM).[7]
Conclusion
The transition away from toxic organotin reagents is a critical step in the advancement of green chemistry. For palladium-catalyzed cross-coupling, the Suzuki, Negishi, and Hiyama reactions offer highly effective and significantly safer alternatives to the Stille coupling. While the Suzuki coupling is often the first choice due to its low toxicity and the stability of its reagents, the specific demands of a synthesis—such as extreme functional group sensitivity or steric hindrance—may render the Stille, Negishi, or Hiyama couplings more suitable. In polyurethane chemistry, bismuth-based catalysts have proven to be viable, non-toxic alternatives to organotins, capable of achieving similar performance metrics. By leveraging the data and protocols in this guide, researchers can make informed decisions to replace hazardous organotin reagents, leading to safer, more sustainable chemical research and development.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr [ouci.dntb.gov.ua]
A Researcher's Guide to Purity Assessment of Synthesized 5-Substituted Pyrimidines
For researchers, scientists, and drug development professionals, establishing the purity of synthesized 5-substituted pyrimidines is a critical step that underpins the reliability of biological and pharmacological studies. This guide provides an objective comparison of key analytical techniques for purity determination, complete with experimental protocols and supporting data to aid in method selection and implementation.
The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties and biological activity of a compound, leading to misleading results and potential safety concerns. Therefore, employing robust and orthogonal analytical methods for purity assessment is paramount. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief overview of Elemental Analysis (EA).
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for purity assessment of 5-substituted pyrimidines depends on several factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of quantitation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Proportionality between the integrated signal area and the number of atomic nuclei. | Separation of volatile compounds followed by mass-based detection and identification. | Combustion of the compound and quantification of resulting elemental gases. |
| Primary Use | Quantification of known and unknown impurities, stability testing. | Absolute and relative quantification of the main compound and impurities, structural confirmation. | Analysis of volatile and thermally stable impurities, residual solvents. | Confirmation of elemental composition and empirical formula. |
| Quantitation | Relative (requires reference standards for each impurity for accurate quantification). | Absolute (can provide purity without a specific reference standard of the analyte). | Relative (requires reference standards for accurate quantification). | Provides elemental composition, purity is inferred by deviation from theoretical values. |
| Sensitivity | High (ng to pg level). | Moderate to low (µg to mg level). | Very high (pg to fg level). | Low (mg level). |
| Throughput | High. | Moderate. | Moderate to high. | Low. |
| Strengths | High resolution, widely applicable, robust for routine analysis. | Universal detection for protons, non-destructive, provides structural information, primary analytical method. | Excellent for volatile impurities, high sensitivity, provides structural information via mass spectra. | Fundamental check of elemental composition. |
| Limitations | Requires chromophoric/UV-active compounds for UV detection, impurity standards needed for accurate quantification. | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. | Limited to volatile and thermally stable compounds, potential for thermal degradation of labile compounds. | Does not identify the nature of impurities, can be misleading if impurities have similar elemental composition. |
Quantitative Data Comparison: A Case Study on Rosuvastatin
To illustrate the comparative performance of HPLC and qNMR, a study on the purity determination of Rosuvastatin, a 5-substituted pyrimidine drug, provides valuable insights.[1][2]
| Parameter | qNMR Method | HPLC Method |
| Linearity Range | 0.10 - 5.00 mg/mL | 0.001 - 0.0995 mg/mL |
| **Correlation Coefficient (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.25 mg/mL | 0.00051 µg/mL |
| Limit of Quantification (LOQ) | 0.80 mg/mL | 0.001695 µg/mL |
This data highlights that while HPLC offers superior sensitivity (lower LOD and LOQ), qNMR provides a reliable and accurate quantification over a different concentration range and has the advantage of being a primary method.[1][2]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, qNMR, and GC-MS analysis of 5-substituted pyrimidines.
High-Performance Liquid Chromatography (HPLC) Protocol for a 5-Substituted Pyrimidine (Gefitinib)
This protocol is adapted for the analysis of Gefitinib, an anilinoquinazoline derivative with a pyrimidine core, and its process-related impurities.[3]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Inertsil ODS-3V C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a suitable buffer and organic solvent mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized 5-substituted pyrimidine in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This general protocol can be adapted for the purity assessment of various 5-substituted pyrimidines.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized 5-substituted pyrimidine into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This protocol is suitable for the analysis of volatile or semi-volatile impurities in 5-substituted pyrimidine samples.
-
Instrumentation: GC-MS system with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Injector Temperature: 250-280 °C.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of a known standard.
Mandatory Visualizations
To further elucidate the context and workflow of purity assessment, the following diagrams are provided.
Experimental Workflow for Purity Assessment
Caption: General workflow for assessing the purity of a synthesized 5-substituted pyrimidine.
Signaling Pathway of a 5-Substituted Pyrimidine: Gefitinib
Many 5-substituted pyrimidines are designed as inhibitors of specific biological pathways. Understanding the mechanism of action is crucial for drug development professionals. The following diagram illustrates the signaling pathway inhibited by Gefitinib, an EGFR inhibitor.
References
A Comparative Guide to the Synthesis of 5-Substituted Pyrimidines: Stille Coupling with 5-(Tributylstannyl)pyrimidine versus Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates efficient and versatile synthetic methodologies for its functionalization. This guide provides a detailed comparison of two powerful palladium-catalyzed cross-coupling reactions for the synthesis of 5-substituted pyrimidines: the Stille coupling, utilizing 5-(tributylstannyl)pyrimidine, and the Suzuki-Miyaura coupling, a popular alternative employing 5-halopyrimidines and boronic acids.
This comparison will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key reactions.
At a Glance: Stille vs. Suzuki Coupling for 5-Arylpyrimidine Synthesis
| Feature | Stille Coupling with this compound | Suzuki-Miyaura Coupling with 5-Bromopyrimidine |
| Organometallic Reagent | Organostannane (this compound) | Organoboron (Arylboronic acid) |
| Key Reactant | Aryl halide or triflate | 5-Bromopyrimidine |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation.[1] |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions.[1] | Requires a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. | Generally good, but can be sensitive to strong bases. |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1] | Boronic acid byproducts are often water-soluble and easily removed.[1] |
Performance Comparison: Experimental Data
Case Study: Stille Coupling of this compound with Aryl Halides
Table 1: Representative Yields for Stille Coupling of Organostannanes with Aryl Halides
| Organostannane | Aryl Halide | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄ / CuI | DMF | 100 | 12 | 85 |
| 2-(Tributylstannyl)tellurophene | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | DMF | 100 | 12 | 82 |
| 2-(Tributylstannyl)tellurophene | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | DMF | 100 | 12 | 75 |
| 2-(Tributylstannyl)tellurophene | 1-Iodonaphthalene | Pd(PPh₃)₄ / CuI | DMF | 100 | 12 | 90 |
Data adapted from a study on a similar organostannane to illustrate typical Stille coupling efficiency.[2]
Case Study: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids
The Suzuki-Miyaura coupling is a widely adopted method for the synthesis of 5-arylpyrimidines, with extensive literature data available.
Table 2: Synthesis of 5-(het)aryl-2-morpholinopyrimidines via Suzuki Coupling of 5-Bromo-2-morpholinopyrimidine
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 40 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 60 |
| 2-Benzofuranylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 55 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 52 |
Data sourced from a study on the synthesis of antitubercular agents.[3]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.1 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound and the aryl halide.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromopyrimidine, the arylboronic acid, and the base.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir for the required time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams generated using Graphviz illustrate the key steps in both the Stille and Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for the Stille coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion: Choosing the Right Tool for the Job
Both the Stille and Suzuki-Miyaura couplings are highly effective methods for the synthesis of 5-substituted pyrimidines, each with its own set of advantages and disadvantages.
The Stille coupling , utilizing this compound, offers excellent functional group tolerance and often proceeds under neutral conditions, which can be advantageous for sensitive substrates. However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks that must be carefully managed.
In contrast, the Suzuki-Miyaura coupling of 5-bromopyrimidine with arylboronic acids is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. The ready availability of a wide variety of boronic acids further enhances its utility. While it typically requires a base, which may not be compatible with all functional groups, the development of milder reaction conditions has expanded its scope.
Ultimately, the choice between these two powerful synthetic tools will depend on the specific requirements of the target molecule, including functional group compatibility, scalability, and safety considerations. For many applications in drug discovery and development, the Suzuki-Miyaura coupling represents a more practical and environmentally benign approach. However, for complex syntheses where the unique reactivity and functional group tolerance of the Stille coupling are paramount, it remains an invaluable tool in the synthetic chemist's arsenal.
References
Safety Operating Guide
Proper Disposal of 5-(Tributylstannyl)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive and toxic organometallic compounds are paramount. 5-(Tributylstannyl)pyrimidine, a member of the organotin family, presents significant health and environmental hazards. This document provides a comprehensive, step-by-step guide for its proper disposal, ensuring laboratory safety and regulatory compliance. Adherence to these procedures is critical to mitigate risks associated with this compound's toxicity and environmental persistence.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood. It is toxic if swallowed, harmful in contact with skin, causes serious eye and skin irritation, and can cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with your institution's specific safety protocols.
Quantitative Data for this compound and Related Compounds
For a clear understanding of the hazards, the following table summarizes key quantitative data for this compound and general tributyltin (TBT) compounds.
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₀N₂Sn | [1][4] |
| Molecular Weight | 369.13 g/mol | [4] |
| Appearance | Light yellow to yellow liquid | [5] |
| Density | 1.117 g/mL at 25 °C | [4] |
| Boiling Point | 134-138 °C at 2 mmHg | [4] |
| Flash Point | 110 °C | [5][6] |
| Oral LD50 (rat, for TBT compounds) | 94 - 234 mg/kg | [1] |
| Dermal LD50 (rat, for TBTO) | 200 mg/kg | [7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a multi-step process that involves careful segregation, decontamination, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste: this compound" and should also indicate other components of the waste mixture (e.g., solvents).
-
Solid Waste: Any solid waste, such as contaminated personal protective equipment (PPE), absorbent materials from spills, and contaminated silica gel, must be collected in a separate, sealed container. This container should also be clearly labeled as hazardous waste.
-
Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Decontamination of Glassware and Surfaces
Glassware and surfaces that have come into contact with this compound must be decontaminated to mitigate the risk of exposure and cross-contamination.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue. Collect these rinses as hazardous liquid waste.
-
Oxidative Decontamination: Immerse the rinsed glassware in a bleach solution or a 20% nitric acid bath overnight in a well-ventilated area or fume hood. This process oxidizes the residual organotin compounds to less toxic inorganic tin oxides.
-
Final Cleaning: After the oxidation step, the glassware can be washed with soap and water. The bleach or acid bath should be disposed of as hazardous waste.
Step 3: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated area. Secondary containment should be used to prevent the spread of material in case of a leak. Ensure that containers are kept closed except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a complete inventory of the waste, including the chemical names and quantities. Never dispose of this compound or its waste down the drain or in the regular trash.
Experimental Protocols
Decontamination of Minor Spills:
In the event of a small spill within a chemical fume hood, the following procedure should be followed:
-
Ensure Safety: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.
-
Containment: Use an absorbent material, such as a spill pillow or absorbent pads, to soak up the liquid.
-
Collection: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Surface Decontamination: Wash the area with a suitable solvent (e.g., hexane or toluene) and collect the washings as hazardous waste. Follow this with a decontamination step using an oxidizing agent like bleach.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Tributylstannyl)pyrimidine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 5-(Tributylstannyl)pyrimidine due to its significant health and environmental hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous organotin compound requiring meticulous handling to prevent exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with several primary hazards.[1][2] It is toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]
A comprehensive PPE strategy is the first line of defense. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile or butyl rubber gloves is recommended.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Protection | Face Shield | A face shield must be worn in addition to goggles, especially when there is a risk of splashing.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned. |
| Respiratory Protection | Respirator | An appropriate respirator should be used if there is a risk of generating aerosols or dusts. |
Safe Handling and Operational Plan
All handling of this compound must occur within a designated area, specifically a certified chemical fume hood, to minimize inhalation exposure.[7]
Experimental Workflow for Handling this compound
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
